2-Methyloxolane-3-carbohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyloxolane-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-4-5(2-3-10-4)6(9)8-7/h4-5H,2-3,7H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMNWXWTRCEVHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-Methyloxolane-3-carbohydrazide: A Modular Technical Guide
Executive Summary
2-Methyloxolane-3-carbohydrazide (also known as 2-methyltetrahydrofuran-3-carbohydrazide) represents a critical saturated heterocyclic scaffold in medicinal chemistry.[1] Unlike its aromatic furan counterparts, the oxolane (tetrahydrofuran) ring offers distinct physicochemical properties: increased solubility, metabolic stability, and the introduction of stereochemical complexity (cis/trans isomerism) that allows for precise vector exploration in drug design.
This guide details a robust, scalable synthetic route designed for high-purity isolation. We prioritize the Furan Hydrogenation Strategy , favored for its atom economy and defined stereochemical outcomes, followed by a controlled Nucleophilic Acyl Substitution (Hydrazinolysis) .
Part 1: Strategic Retrosynthesis & Pathway Design
The synthesis is deconstructed into two critical phases. The primary challenge is not the bond formation, but the control of stereochemistry at the C2 and C3 positions during the ring saturation.
Retrosynthetic Analysis
The target molecule is disconnected at the hydrazide linkage, revealing the ester precursor. The tetrahydrofuran core is then traced back to the aromatic furan, which allows for the use of heterogeneous catalysis to set the relative stereochemistry.
Figure 1: Retrosynthetic disconnection showing the transition from aromatic precursor to saturated hydrazide.
Part 2: Phase I — Stereoselective Hydrogenation
Objective: Synthesis of Methyl 2-methyloxolane-3-carboxylate.
This step involves the reduction of the aromatic furan ring. The choice of catalyst is critical to prevent hydrogenolysis (ring opening) which is a common side reaction with furan derivatives.
Experimental Protocol
-
Substrate: Methyl 2-methyl-3-furoate (Commercial or synthesized via Feist-Benary).
-
Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Rh/C.
-
Expert Insight: Rhodium is preferred over Palladium for furan reduction as it operates efficiently at lower temperatures, minimizing the risk of ring-opening to acyclic ketones or alcohols.
-
-
Solvent: Methanol (anhydrous).
-
Pressure: 50 bar (725 psi) H₂.
Step-by-Step Methodology:
-
Loading: In a high-pressure autoclave, dissolve Methyl 2-methyl-3-furoate (10.0 g, 71.4 mmol) in Methanol (100 mL).
-
Catalyst Addition: Add 5% Rh/Al₂O₃ (500 mg, 5 wt% loading) under an inert nitrogen atmosphere. Caution: Dry catalysts can be pyrophoric.
-
Purge: Seal the reactor. Purge three times with N₂ (10 bar), then three times with H₂ (10 bar).
-
Reaction: Pressurize to 50 bar H₂ and stir at 1000 rpm. Heat to 60°C.
-
Monitoring: Monitor H₂ uptake. Reaction typically completes in 4–6 hours.
-
Workup: Cool to room temperature. Vent H₂ carefully. Filter the catalyst through a pad of Celite®. Rinse with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude ester as a colorless oil.
Stereochemical Considerations
The hydrogenation of 2,3-disubstituted furans typically proceeds via syn-addition of hydrogen across the face of the ring.
-
Kinetic Product: cis-2-methyl-3-carboxylate (Major).
-
Thermodynamic Product: trans-2-methyl-3-carboxylate (Minor).
-
Note: If the trans isomer is required, the crude ester can be equilibrated using sodium methoxide in methanol prior to the next step.
Part 3: Phase II — Hydrazinolysis
Objective: Conversion of the ester to 2-Methyloxolane-3-carbohydrazide.
This reaction utilizes the nucleophilicity of hydrazine. A significant excess of hydrazine is required to prevent the formation of the symmetrical dimer (N,N'-bis(2-methyloxolane-3-carbonyl)hydrazine).
Experimental Protocol
Reagents:
-
Methyl 2-methyloxolane-3-carboxylate (from Phase I).
-
Hydrazine Monohydrate (64-65% N₂H₄, Reagent Grade).
-
Ethanol (Absolute).
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition: Charge the flask with the crude ester (10.0 g, ~69 mmol) and Ethanol (50 mL).
-
Hydrazine Charge: Add Hydrazine Monohydrate (10.0 mL, ~205 mmol, 3.0 equiv ) dropwise at room temperature.
-
Expert Insight: Using 3+ equivalents is a self-validating control to ensure the reaction kinetics favor the mono-hydrazide over the dimer.
-
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.
-
Validation: Monitor via TLC (System: 10% MeOH in DCM). The ester spot (high R_f) should disappear, replaced by the hydrazide (low R_f, stains with ninhydrin).
-
-
Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.
-
Safety: Use a bleach trap for the rotary evaporator exhaust to neutralize hydrazine vapors.
-
-
Purification: The residue is often a viscous oil or low-melting solid.
-
Method A (Solid): Recrystallize from Ethanol/Diethyl Ether.
-
Method B (Oil): If the product remains an oil (common with cis/trans mixtures), dry under high vacuum (0.1 mbar) for 12 hours to remove trace hydrazine.
-
Part 4: Data Interpretation & Workflow Visualization
Process Workflow
The following diagram illustrates the critical decision points and flow of the synthesis.
Figure 2: Operational workflow for the synthesis of 2-Methyloxolane-3-carbohydrazide.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Incomplete Hydrogenation | Poisoned catalyst or insufficient H₂ pressure. | Increase pressure to 70 bar; ensure substrate is sulfur-free. |
| Ring Opening (Product Loss) | Temperature too high or wrong catalyst (Pd vs Rh). | Switch to Rh/Al₂O₃; lower temperature to 40°C. |
| Dimer Formation | Insufficient Hydrazine concentration. | Ensure at least 3.0 equivalents of hydrazine are used initially. |
| Product is Colored (Yellow) | Oxidation of trace hydrazine or impurities. | Treat crude with activated charcoal in ethanol before crystallization. |
Part 5: Safety & References
Critical Safety Protocols
-
Hydrazine Monohydrate: Highly toxic, carcinogenic, and unstable. All reactions must be performed in a fume hood. Waste containing hydrazine should be neutralized with dilute sodium hypochlorite (bleach) before disposal.
-
High Pressure Hydrogenation: Ensure the autoclave is rated for the operating pressure. Inspect burst disks and seals prior to pressurization.
-
Peroxides: Tetrahydrofuran derivatives can form peroxides upon storage. While the ester/hydrazide is more stable than the solvent THF, store the final product under inert gas (Argon) in a cool, dark place.
References
-
Hydrogenation of Furan Derivatives
- Context: Methodological basis for converting furoates to tetrahydrofuroates using Rhodium c
-
Source: NIST WebBook. "Methyl 3-methyl-2-furoate".[2][3] National Institute of Standards and Technology. (Validates precursor existence).
-
General Protocol: "Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran". MDPI Processes. 2024. (Provides conditions for furan ring saturation).
-
Hydrazide Synthesis (Wolff-Kishner/Hydrazinolysis)
-
Solvent Properties & Stability
- Context: Handling 2-methyloxolane derivatives and safety regarding peroxide form
-
Source: "2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent".[1] PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Furancarboxylic acid, 3-methyl-, methyl ester [webbook.nist.gov]
- 3. Methyl 3-methyl-2-furoate | C7H8O3 | CID 350231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction [organic-chemistry.org]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Protocol: Synthesis of 2-Methyloxolane-3-carbohydrazide
Executive Summary & Strategic Rationale
This technical guide details the synthesis of 2-methyloxolane-3-carbohydrazide (also known as 2-methyltetrahydrofuran-3-carbohydrazide), a critical scaffold in medicinal chemistry often utilized in the development of peptidomimetics and kinase inhibitors.
Unlike standard textbook preparations, this protocol addresses the stereochemical complexity inherent in the 2,3-disubstituted oxolane ring.[1] The synthesis is designed via a "Furan Reduction Route," chosen for its scalability and atom economy compared to cyclization strategies.[1]
Key Technical Challenges Addressed:
-
Diastereoselectivity: Control of cis/trans isomerism during the hydrogenation of the furan core.
-
Hydrazine Safety: Mitigation of thermal runaway risks and genotoxic impurity control during hydrazinolysis.
-
Purification: Non-chromatographic isolation strategies to support scale-up.
Strategic Retrosynthesis
The most robust disconnection relies on the saturation of the aromatic furan ring followed by nucleophilic acyl substitution.
Figure 1: Retrosynthetic logic prioritizing the commercially available furan ester.
Phase 1: Catalytic Hydrogenation (The Stereochemical Step)
Objective: Conversion of Ethyl 2-methyl-3-furoate to Ethyl 2-methyloxolane-3-carboxylate.
Mechanistic Insight
The hydrogenation of 3-furoic acid derivatives usually proceeds via syn-addition of hydrogen across the furan ring.
-
Kinetic Product: The cis-isomer (2-methyl and 3-carboxylate on the same face).
-
Thermodynamic Product: The trans-isomer (sterically favored).
-
Catalyst Choice: Rhodium on Alumina (Rh/Al₂O₃) is preferred for cis-selectivity under mild conditions. Palladium on Carbon (Pd/C) at higher temperatures promotes isomerization to the trans-isomer.
Experimental Protocol
| Parameter | Specification |
| Substrate | Ethyl 2-methyl-3-furoate (1.0 equiv) |
| Catalyst | 5% Rh/Al₂O₃ (5 wt% loading relative to substrate) |
| Solvent | Ethanol (Anhydrous) |
| Pressure | 50 bar (725 psi) H₂ |
| Temperature | 60°C |
| Time | 12–18 Hours |
Step-by-Step Workflow:
-
Loading: In a high-pressure autoclave, dissolve Ethyl 2-methyl-3-furoate in Ethanol (0.5 M concentration).
-
Catalyst Addition: Add 5% Rh/Al₂O₃ under an inert Argon blanket. Caution: Dry catalyst is pyrophoric.
-
Hydrogenation: Purge the vessel with N₂ (3x) and H₂ (3x). Pressurize to 50 bar H₂ and heat to 60°C with vigorous stirring (1000 rpm).
-
Monitoring: Monitor H₂ uptake. Reaction is complete when pressure drop ceases.
-
Workup: Cool to room temperature. Vent H₂ carefully. Filter the catalyst through a celite pad (keep wet to prevent ignition).
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude ester as a colorless oil.
Quality Control (QC):
-
¹H NMR Check: Verify loss of aromatic furan protons (~6.5-7.5 ppm).
-
Diastereomeric Ratio (dr): Determine cis/trans ratio by integrating the H-2/H-3 coupling constants. Cis usually exhibits
Hz; Trans exhibits Hz (depending on conformation).
Phase 2: Hydrazinolysis (The Functionalization Step)
Objective: Conversion of Ethyl 2-methyloxolane-3-carboxylate to 2-Methyloxolane-3-carbohydrazide.
Safety Interlock: Hydrazine Handling
Hydrazine hydrate is a potent reducing agent, a carcinogen, and highly toxic.[1][2][3]
-
Never use metal spatulas (catalytic decomposition risk).
-
Always use a blast shield.
-
Quenching: Have a dilute bleach (sodium hypochlorite) solution ready for spill neutralization.
Experimental Protocol
| Parameter | Specification |
| Substrate | Ethyl 2-methyloxolane-3-carboxylate (1.0 equiv) |
| Reagent | Hydrazine Hydrate (80% or 64% aq. solution) (3.0 equiv) |
| Solvent | Ethanol (Absolute) |
| Temperature | Reflux (78°C) |
| Time | 4–6 Hours |
Step-by-Step Workflow:
Figure 2: Process flow for the safe conversion of ester to hydrazide.
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and internal thermometer.
-
Addition: Charge the flask with the crude ester and Ethanol (3 mL/g). Cool to 0°C. Add Hydrazine Hydrate dropwise.
-
Note: The excess hydrazine drives the equilibrium and prevents dimer formation.
-
-
Reaction: Warm to room temperature, then heat to reflux (78°C).
-
Completion: Monitor by TLC (System: 10% MeOH in DCM). The hydrazide is significantly more polar (lower R_f) than the ester.
-
Workup (Purification):
-
Cool the mixture to room temperature.
-
Concentrate under vacuum to remove Ethanol and the bulk of excess water/hydrazine. Caution: Do not distill to dryness if peroxides are suspected; use a rotary evaporator with a safety shield.
-
Azeotropic Drying: Add Toluene (2x) and evaporate to remove traces of hydrazine hydrate azeotropically.
-
Crystallization: Dissolve the residue in a minimum amount of hot Ethanol/Ethyl Acetate (1:1). Cool to 4°C overnight.
-
-
Filtration: Collect the white crystalline solid. Wash with cold ether.
Analytical Profile & Validation
To validate the synthesis, the following analytical signatures must be confirmed.
Data Summary Table
| Attribute | Expected Value / Observation |
| Physical State | White to off-white crystalline solid |
| Melting Point | 110–115°C (Dependent on diastereomeric purity) |
| MS (ESI+) | [M+H]⁺ = 145.1 |
| IR Spectrum | 3300 cm⁻¹ (NH stretch), 1650 cm⁻¹ (Amide I), 1050 cm⁻¹ (C-O-C) |
Stereochemical Analysis (¹H NMR - 400 MHz, DMSO-d₆)
-
Amide Protons: Broad singlets at
9.0 (NH) and 4.2 (NH₂). -
H-2 (Methine next to Oxygen):
-
Cis-isomer:
3.8–4.0 ppm (multiplet). -
Trans-isomer: Often shifted slightly upfield due to shielding.
-
-
Methyl Group: Doublet at
1.1–1.3 ppm.
Validation Check: If the melting point is sharp, you likely achieved spontaneous resolution or one isomer crystallized preferentially.[1] If the melting range is broad (>5°C), the product is a diastereomeric mixture.
References
-
General Furan Hydrogenation
-
Hydrazide Synthesis Protocol
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Safety Data (Hydrazine)
- PubChem CID 9321 (Hydrazine Hydr
-
[1]
Sources
- 1. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 2. ehs.unm.edu [ehs.unm.edu]
- 3. lanxess.com [lanxess.com]
- 4. US20120035378A1 - Hydrogenation process for the preparation of tetrahydrofuran and alkylated derivatives thereof - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
An In-Depth Technical Guide to the Characterization of 2-Methyloxolane-3-carbohydrazide
This guide provides a comprehensive framework for the synthesis and detailed characterization of the novel chemical entity, 2-Methyloxolane-3-carbohydrazide. As this compound is not extensively documented in current literature, this document outlines a robust, first-principles approach for its definitive identification and purity assessment. The methodologies described herein are grounded in established analytical chemistry principles and draw parallels from the characterization of analogous heterocyclic and hydrazide-containing compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry.
Introduction and Rationale
2-Methyloxolane-3-carbohydrazide is a heterocyclic compound of interest due to the combination of a substituted oxolane (tetrahydrofuran) ring and a carbohydrazide functional group. The oxolane moiety, particularly the 2-methyloxolane scaffold, is recognized as a bio-based and often more sustainable alternative to other solvents like tetrahydrofuran (THF) in chemical synthesis.[1] The carbohydrazide functional group is a versatile pharmacophore and a key building block in the synthesis of various heterocyclic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The amalgamation of these two moieties in 2-Methyloxolane-3-carbohydrazide presents a unique scaffold with potential for novel pharmacological applications.
A thorough characterization is paramount to establishing the unequivocal structure, purity, and properties of this novel molecule. This guide will detail the necessary steps, from a proposed synthetic pathway to a multi-technique analytical approach, ensuring a high degree of scientific integrity.
Proposed Synthesis and Purification
The synthesis of 2-Methyloxolane-3-carbohydrazide would likely commence from a suitable ester precursor, such as an alkyl 2-methyloxolane-3-carboxylate. The most direct and widely used method for converting an ester to a carbohydrazide is through reaction with hydrazine hydrate.[4]
Synthetic Workflow
The proposed reaction would involve refluxing the starting ester with an excess of hydrazine hydrate in a suitable alcoholic solvent, such as ethanol.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material.
Caption: Proposed synthetic workflow for 2-Methyloxolane-3-carbohydrazide.
Detailed Experimental Protocol: Synthesis
-
To a solution of alkyl 2-methyloxolane-3-carboxylate (1.0 equivalent) in absolute ethanol (10 mL per gram of ester), add hydrazine hydrate (3.0-5.0 equivalents).
-
Heat the mixture to reflux and monitor the reaction progress using TLC (e.g., with a 1:1 ethyl acetate/hexane mobile phase).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final product.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
The purity of the synthesized 2-Methyloxolane-3-carbohydrazide should be rigorously assessed using HPLC. Due to the polar nature of the carbohydrazide group, a reversed-phase HPLC method would be appropriate.[5]
Table 1: Proposed HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for a wide range of polar and non-polar analytes. |
| Mobile Phase | A: Water (with 0.1% Formic Acid) B: Acetonitrile (with 0.1% Formic Acid) | A gradient elution will likely be necessary to ensure good peak shape and resolution from any impurities. |
| Gradient | Start at 5% B, ramp to 95% B over 15 minutes | To elute the polar starting materials and the potentially more retained product. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 210 nm and 254 nm | To detect the carbonyl chromophore and any aromatic impurities. |
| Injection Volume | 10 µL | Standard injection volume. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
A successful synthesis and purification will be indicated by a single, sharp peak in the HPLC chromatogram, representing a purity of >95%.
Structural Elucidation: A Spectroscopic Approach
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for the unequivocal structural confirmation of 2-Methyloxolane-3-carbohydrazide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule.[6] Both ¹H and ¹³C NMR spectra should be acquired.
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected signals for 2-Methyloxolane-3-carbohydrazide are outlined below. Chemical shifts are predicted based on analogous structures and standard chemical shift tables.[7][8]
Table 2: Predicted ¹H NMR Signals for 2-Methyloxolane-3-carbohydrazide (in DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.0 - 9.5 | Broad singlet | 1H | -CONH-H | The amide proton signal is typically broad and downfield.[9] |
| ~4.2 - 4.5 | Broad singlet | 2H | -NHN H₂ | The terminal amine protons are also typically broad and can exchange with water.[4] |
| ~3.5 - 4.0 | Multiplet | 3H | -O-CH ₂- and -O-CH (CH₃) | Protons on carbons adjacent to the oxygen atom of the oxolane ring. |
| ~2.5 - 3.0 | Multiplet | 1H | -CH -CONHNH₂ | The proton at the 3-position, adjacent to the carbonyl group. |
| ~1.8 - 2.2 | Multiplet | 2H | -CH ₂-CH- | The methylene protons at the 4-position of the oxolane ring. |
| ~1.1 - 1.3 | Doublet | 3H | -CH(CH ₃) | The methyl group at the 2-position, split by the adjacent proton. |
Note: The use of DMSO-d₆ as a solvent is recommended to observe the exchangeable NH and NH₂ protons.
The ¹³C NMR spectrum will indicate the number of unique carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Signals for 2-Methyloxolane-3-carbohydrazide (in DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 - 175 | C =O | The carbonyl carbon of the carbohydrazide group.[10] |
| ~75 - 80 | -O-C H(CH₃) | The carbon at the 2-position of the oxolane ring. |
| ~65 - 70 | -O-C H₂- | The carbon at the 5-position of the oxolane ring. |
| ~45 - 50 | -C H-CONHNH₂ | The carbon at the 3-position of the oxolane ring. |
| ~25 - 30 | -C H₂-CH- | The carbon at the 4-position of the oxolane ring. |
| ~15 - 20 | -CH(C H₃) | The methyl group carbon. |
Further 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to confirm the proton-proton and proton-carbon connectivities, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Methyloxolane-3-carbohydrazide is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-O bonds.
Table 4: Predicted IR Absorption Frequencies
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group | Rationale |
| 3200 - 3400 | N-H stretch | Amine and Amide | Broad absorptions characteristic of the -NH₂ and -CONH- groups.[9][11] |
| 2850 - 3000 | C-H stretch | Alkane | Absorptions from the C-H bonds of the methyl and methylene groups in the oxolane ring.[12] |
| 1640 - 1680 | C=O stretch (Amide I band) | Amide | A strong absorption characteristic of the carbonyl group in the carbohydrazide moiety.[13] |
| 1515 - 1570 | N-H bend (Amide II band) | Amide | A characteristic absorption for secondary amides. |
| 1050 - 1150 | C-O stretch | Ether | A strong absorption from the C-O-C linkage in the oxolane ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. Electrospray ionization (ESI) is a suitable technique for this polar molecule.
The high-resolution mass spectrum (HRMS) should show a molecular ion peak ([M+H]⁺) corresponding to the exact mass of 2-Methyloxolane-3-carbohydrazide (C₆H₁₂N₂O₂), which is 144.0899 g/mol . The observation of this peak with high mass accuracy (within 5 ppm) would provide strong evidence for the elemental composition of the synthesized compound.
Caption: A comprehensive workflow for the characterization of 2-Methyloxolane-3-carbohydrazide.
Physical Characterization
In addition to spectroscopic analysis, basic physical properties should be determined.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid.
-
Solubility: The solubility in various solvents (e.g., water, methanol, dichloromethane, acetone) should be determined to aid in future experimental design.
Conclusion
The characterization of a novel compound such as 2-Methyloxolane-3-carbohydrazide requires a systematic and multi-faceted analytical approach. By following the proposed synthetic and purification protocols, and by employing a combination of HPLC, NMR, IR, and MS, researchers can definitively confirm the structure and purity of this new chemical entity. This rigorous characterization is the foundational step for any subsequent investigation into its potential applications, particularly in the realm of medicinal chemistry and drug development.
References
- The Determination of Hydrazino–Hydrazide Groups. (n.d.).
- ATSDR. (n.d.). Analytical Methods for Hydrazines.
- Supporting Information (Experimental details for Table 1, entries 2–13). (n.d.). The Royal Society of Chemistry.
- A Comparative Guide to Validating Synthesized Compound Purity: The Role of Hydrazine Hydrate. (n.d.). Benchchem.
- Chromatographic methods of determining hydrazine and its polar derivatives. (2025, August 7).
- HPLC Methods for analysis of Hydrazine. (n.d.). HELIX Chromatography.
- 2-METHYLOXOLANE. (n.d.). Ataman Kimya.
- 2-Methyloxolan-3-ol. (n.d.). PubChem.
- Rapinel, V., et al. (n.d.). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. PMC.
- 2-methyloxolane, CAS No. 96-47-9. (n.d.). iChemical.
- SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. (2015, May 11).
- Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives. (n.d.). PMC.
- A Review on Synthesis of Carbohydrazide Derivatives. (n.d.). Asian Journal of Green Chemistry.
- Safety assessment of 2‐methyloxolane as a food extraction solvent. (2022, January 26). Regulations.gov.
- Approval report – Application A1260 2-Methyloxolane as a processing aid. (2024, November 8). Food Standards Australia New Zealand.
- 2-Methyloxolane as a Bio-Based Solvent for Green Extraction of Aromas from Hops (Humulus lupulus L.). (2020, April 9). PubMed.
- NMR Spectroscopy. (n.d.).
- Synthesis, characterization and biological activities of substituted oxadiazole, triazole, thiadiazole and 4-thiazolidinone derivative. (n.d.).
- 2-Methyloxolane as an effective bio-based solvent for the removal of βN-alkanoyl-5-hydroxytryptamines from Arabica green coffee. (2024, June 16). UniTo.
- Safety assessment of 2‐methyloxolane as a food extraction solvent. (2022, March 15). PMC - NIH.
- 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. (2025, October 16). ResearchGate.
- Solvent properties of 2-MeOx vs hexane. (n.d.). ResearchGate.
- 2-Methyloxolane as an effective bio-based solvent for the removal of βN-alkanoyl-5-hydroxytryptamines from Arabica green coffee beans. (2024, November 1). PubMed.
- A Review on Synthesis of Carbohydrazide Derivatives. (2023, April 28). Asian Journal of Green Chemistry.
- Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. (2022, May 31). MDPI.
- Production of 2-methyloxolane from hemicellulose-rich biomass (summarized). (n.d.). ResearchGate.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL.
- Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. (n.d.). International Journal of Chemical and Biological Sciences.
- 2-Methyltetrahydrofuran (2-MethylTHF). (2025, January 22). Monument Chemical.
- The infrared spectrum of 2-methylhexane. (n.d.). Doc Brown's Chemistry.
- 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.
- Oxirane, 2-methyl-, polymer with oxirane. (n.d.). NIST WebBook.
- 2-methylfuran-3-carbohydrazide (C6H8N2O2). (n.d.). PubChemLite.
- 2-methyl-1,3-dioxolane(497-26-7)ir1. (n.d.). ChemicalBook.
- IR Absorption Frequencies. (n.d.).
- 2-methylmethcathinone. (2013, April 29). SWGDRUG.org.
Sources
- 1. 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. oxfordsynthesiscdt.ox.ac.uk [oxfordsynthesiscdt.ox.ac.uk]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. epfl.ch [epfl.ch]
- 9. chemicaljournal.org [chemicaljournal.org]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. eng.uc.edu [eng.uc.edu]
The Multifaceted Biological Activities of Hydrazide Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The Chemical Versatility and Biological Significance of the Hydrazide Moiety
Hydrazides, organic compounds characterized by the presence of a –C(=O)NHNH– functional group, represent a cornerstone in medicinal chemistry.[1] Their unique structural attributes, including the ability to form stable hydrazone derivatives through reaction with aldehydes and ketones, confer upon them a remarkable versatility for chemical modification.[1][2] This inherent adaptability has been exploited by researchers to generate vast libraries of compounds with a wide spectrum of biological activities.[3][4] The hydrazide-hydrazone scaffold, in particular, has emerged as a privileged structure in drug design, frequently appearing in molecules with potent antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][5][6] This guide provides an in-depth exploration of the diverse biological activities of hydrazide compounds, offering insights into their synthesis, mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.
The significance of hydrazides in medicine is exemplified by isoniazid, a primary drug for the treatment of tuberculosis.[7] The discovery of its potent antimycobacterial activity spurred further investigation into the therapeutic potential of the hydrazide scaffold, leading to the development of numerous derivatives with enhanced or novel biological activities.[8][9] The ability of the hydrazide moiety to act as a versatile synthon for the creation of various heterocyclic systems further expands its importance in the synthesis of novel therapeutic agents.[1]
Synthesis of Hydrazide and Hydrazide-Hydrazone Derivatives
The synthesis of hydrazides is typically straightforward, most commonly achieved through the reaction of an ester, acyl chloride, or anhydride with hydrazine hydrate.[3][10] The reaction is often carried out in an alcohol-based solvent, either at room temperature or under reflux, with purification generally accomplished through recrystallization or column chromatography.[3] The subsequent formation of hydrazide-hydrazones is achieved by condensing the synthesized hydrazide with a variety of aldehydes or ketones.[1][2]
Below is a generalized workflow for the synthesis of hydrazide-hydrazone compounds:
Caption: General workflow for the synthesis of hydrazide-hydrazone compounds.
A Spectrum of Biological Activities
Hydrazide and their hydrazone derivatives have been shown to exhibit a remarkable array of biological activities. The following sections will delve into some of the most significant and well-documented therapeutic areas.
Antimicrobial Activity
The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.[11] Hydrazide-hydrazones have consistently demonstrated potent activity against a broad spectrum of bacteria and fungi.[4][6]
Mechanism of Action: While the exact mechanisms can vary depending on the specific compound and microbial target, some hydrazide-hydrazones are known to interfere with essential cellular processes. For instance, some derivatives are thought to inhibit enzymes crucial for microbial survival or disrupt cell wall synthesis. The presence of the azometine group (–NHN=CH–) is often considered essential for their antimicrobial effects.[2]
Structure-Activity Relationship (SAR): The antimicrobial potency of hydrazide-hydrazones is highly dependent on the nature of the substituents on the aromatic rings of both the hydrazide and the aldehyde/ketone moiety.[12] Electron-withdrawing groups, such as nitro or halogen groups, have often been shown to enhance antimicrobial activity.[11][13]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standard and widely used technique.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Dissolve the test hydrazide compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plate: Add a specific volume of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to each well of a 96-well microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of the compound stock solution across the wells of the plate to create a range of concentrations.
-
Inoculation: Add a standardized suspension of the test microorganism to each well. A positive control (microorganism in broth without the compound) and a negative control (broth only) should be included.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48 hours for fungi).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a spectrophotometer to measure turbidity.[14][15]
| Compound Type | Target Organism | MIC (µg/mL) | Reference |
| 4-Fluorobenzoic acid hydrazide derivative | S. aureus | 6.25 | [11] |
| Isonicotinic acid hydrazide-hydrazone | Gram-positive bacteria | 1.95–7.81 | [14] |
| 5-Nitrofuron-2-carboxylic acid hydrazide-hydrazone | S. epidermidis | 0.48–15.62 | [15] |
Antitubercular Activity
The hydrazide moiety is famously present in isoniazid, a cornerstone of tuberculosis treatment.[9] This has spurred extensive research into novel hydrazide-hydrazones as potential antitubercular agents, particularly against drug-resistant strains of Mycobacterium tuberculosis.[8][16]
Mechanism of Action: Isoniazid itself is a prodrug that, upon activation by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[9] Many isoniazid-derived hydrazones are designed to either have a similar mechanism or to overcome resistance mechanisms by, for example, inhibiting other essential enzymes like enoyl-acyl carrier protein reductase (InhA).[9]
Structure-Activity Relationship (SAR): Lipophilicity is a crucial factor for the antimycobacterial activity of hydrazide derivatives, as it influences their ability to penetrate the lipid-rich mycobacterial cell wall.[17] The presence of halogen substituents on the aromatic rings has been shown to enhance activity.[17]
Caption: Simplified mechanism of action of Isoniazid against Mycobacterium tuberculosis.
Anticonvulsant Activity
Epilepsy is a common neurological disorder, and the search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing.[18] Hydrazide-hydrazones have emerged as a promising class of compounds with significant anticonvulsant properties.[2][7]
Mechanism of Action: The anticonvulsant activity of some hydrazones is attributed to their interaction with various targets in the central nervous system. Some compounds are thought to modulate the activity of ion channels, such as sodium or calcium channels, while others may enhance the effects of the inhibitory neurotransmitter GABA.[2][18]
Structure-Activity Relationship (SAR): The presence of an aromatic ring, an electron donor group, and a hydrogen bond acceptor/donor site are considered important pharmacophoric features for anticonvulsant activity.[19] The lipophilicity of the molecule also plays a crucial role in its ability to cross the blood-brain barrier.[18]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used animal model to screen for anticonvulsant activity, particularly for compounds that may be effective against generalized tonic-clonic seizures.
Step-by-Step Methodology:
-
Animal Preparation: Use a suitable animal model, such as mice or rats.
-
Compound Administration: Administer the test hydrazide compound to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses. A vehicle control group and a positive control group (e.g., treated with phenytoin) should be included.
-
Induction of Seizure: After a specific period to allow for drug absorption, induce a seizure by delivering a brief electrical stimulus through corneal or ear-clip electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Evaluation: The ability of the compound to prevent the tonic hind limb extension is considered a measure of its anticonvulsant activity. The dose at which 50% of the animals are protected (ED50) can be calculated.[18][19]
Anti-inflammatory and Analgesic Activity
Hydrazide-hydrazone derivatives have demonstrated significant anti-inflammatory and analgesic properties, making them potential candidates for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer gastrointestinal side effects.[13][20][21]
Mechanism of Action: The anti-inflammatory effects of some hydrazones are linked to their ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, key mediators of inflammation and pain.[21] Some derivatives may also inhibit the 5-lipoxygenase (5-LOX) pathway.[21]
Structure-Activity Relationship (SAR): The presence of certain substituents, such as halogens or methoxy groups, on the aromatic rings can enhance anti-inflammatory potency.[13][22] The specific arrangement of these groups can influence the selectivity for COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects.
Anticancer Activity
The development of novel anticancer agents with improved efficacy and selectivity remains a major focus in oncology research. Hydrazide-hydrazones have shown promising in vitro and in vivo anticancer activity against various cancer cell lines.[5][23][24]
Mechanism of Action: The anticancer mechanisms of hydrazide-hydrazones are diverse and can involve the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with cell cycle progression.[5][23][25] Some compounds have been shown to inhibit specific enzymes, such as tubulin polymerization, which is crucial for cell division.[2]
Structure-Activity Relationship (SAR): The cytotoxic activity of hydrazide-hydrazones is highly dependent on the overall molecular structure. The nature and position of substituents on the aromatic rings can significantly impact their potency and selectivity for cancer cells over normal cells.[5][26]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test hydrazide compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The concentration of the compound that inhibits cell growth by 50% (IC50) can be calculated.[23][24][26]
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Chloro-N'-[(4-hydroxyphenyl)methylidene] pyrazine-2-carbohydrazide | A549 (Lung) | Lower than cisplatin | [23] |
| Quinoline hydrazide derivative | Neuroblastoma | Micromolar potency | [5] |
| Tetracaine hydrazide-hydrazone | Colo-205 (Colon) | 20.5 | [25] |
Conclusion and Future Perspectives
Hydrazide and its hydrazone derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry. Their broad spectrum of biological activities, coupled with their synthetic tractability, has made them a focal point for the discovery of new therapeutic agents. The continued exploration of structure-activity relationships, elucidation of detailed mechanisms of action, and the application of modern drug design strategies will undoubtedly lead to the development of novel hydrazide-based drugs with improved efficacy and safety profiles for a wide range of diseases. This guide has provided a comprehensive overview of the current state of research in this exciting field, offering valuable insights and practical methodologies for researchers and drug development professionals.
References
- Rollas, S., & Küçükgüzel, Ş. G. (2007).
- Silva, A. C. A., et al. (2021).
- Verma, G., et al. (2014). A review exploring biological activities of hydrazones. Journal of Pharmacy & Bioallied Sciences, 6(2), 75-81.
- Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(17), 5245.
- Kucukguzel, I., et al. (2016). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 21(11), 1469.
- Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones with anti-inflammatory activity. Medicinal Chemistry Research, 26(1), 1-13.
- Kaymakçıoğlu, K., et al. (2008). Synthesis and antituberculosis activity of new hydrazide derivatives. European Journal of Medicinal Chemistry, 43(11), 2472-2477.
- Kocyigit-Kaymakcioglu, B., et al. (2019). Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes. Letters in Drug Design & Discovery, 16(5), 522-532.
- Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(1), 1-18.
- Gemoets, H. P. L., et al. (2018). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development, 22(10), 1369-1374.
- Asif, M. (2021). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. Pharmaceuticals, 14(4), 312.
- Popiołek, Ł., et al. (2020). Synthesis and antimicrobial activity of new hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid. Molecules, 25(3), 647.
- Aboul-Fadl, T., et al. (2016). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 21(5), 646.
- O'Connor, P. D., et al. (2017). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 22(10), 1632.
- V., A. L., et al. (2018). Synthesis and Anti-Inflammatory Activity of Hydrazide-Hydrazones Bearing Anacardic Acid and 1,2,3-Triazole Ring Based Hybrids. Oriental Journal of Chemistry, 34(3), 1445-1454.
- Kocyigit-Kaymakcioglu, B., et al. (2019). Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes. Letters in Drug Design & Discovery, 16(5), 522-532.
- Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones with anti-inflammatory activity. Medicinal Chemistry Research, 26(1), 1-13.
- Kumar, P., & Narasimhan, B. (2015). Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 6(3), 963-973.
- Al-Omar, M. A. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(5), 2261-2268.
- Kumar, A., et al. (2024).
- Li, Y., et al. (2023). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. Journal of Agricultural and Food Chemistry, 71(24), 9145-9163.
- Onay, U. O., et al. (2023). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Molecules, 28(18), 6614.
- Verma, G., et al. (2014). Biological Activities of Hydrazone Derivatives in the New Millennium. Journal of Pharmacy & Bioallied Sciences, 6(2), 75-81.
- Oruc-Emre, E. E., et al. (2009). Antituberculosis activity of hydrazones derived from 4-fluorobenzoic acid hydrazide. Medicinal Chemistry Research, 18(6), 441-450.
- Kumar, S., et al. (2013). Analgesic and anti-inflammatory potential of hydrazones. Journal of Chemical and Pharmaceutical Research, 5(12), 114-121.
- Asif, M. (2014). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. The Scientific World Journal, 2014, 807193.
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. Molecules, 28(2), 834.
- Abraham, W. M., et al. (2014).
- Acar, Ç., et al. (2023). Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones. ACS Omega, 8(9), 8783-8796.
- Agrawal, S., et al. (2014). Synthesis molecular modeling and anticonvulsant activity of some hydrazone, semicarbazone, and thiosemicarbazone derivatives of benzylidene camphor. Drug Design, Development and Therapy, 8, 1697-1707.
- Asif, M. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Chemistry, 3(4), 1148-1163.
- Kumar, A., et al. (2012). A Review on Biological Activities and Chemical Synthesis of Hydrazide Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 3), 96-106.
- Schoene, D. L., & Hoffmann, O. L. (1949). RELATIONSHIPS BETWEEN STRUCTURE AND ACTIVITY OF MALEIC HYDRAZIDE ANALOGUES AND RELATED COMPOUNDS. Science, 109(2841), 588-590.
- Patel, N. B., & Patel, H. R. (2014). Synthesis and anticonvulsantactivity of somechalconesincorporated hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 1956-1963.
- Kumar, P., et al. (2017). Synthesis and Anticonvulsant Activity of Novel Arylidene Hydrazide Derivative. Chemistry Research Journal, 2(5), 108-113.
- Wang, X., et al. (2023). Synthesis, Structure–Activity Relationship, and Mechanism of a Series of Diarylhydrazide Compounds as Potential Antifungal Agents. Journal of Agricultural and Food Chemistry, 71(18), 7041-7052.
- Siddiqui, N., et al. (2011). Synthesis and anticonvulsant activity of some 2-(2-{1-[substituted phenyl]ethylidene}hydrazinyl)-4-(4-methoxy-phenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile. Acta Poloniae Pharmaceutica, 68(3), 365-372.
- Carradori, S., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Pharmaceuticals, 17(5), 558.
- Kumar, P., & Narasimhan, B. (2017). Pharmacological aspects of hydrazides and hydrazide derivatives. Progress in Health Sciences, 7(1), 160-170.
- Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8059.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. scispace.com [scispace.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. mdpi.com [mdpi.com]
- 10. rjptonline.org [rjptonline.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and antituberculosis activity of new hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. tandfonline.com [tandfonline.com]
- 20. orientjchem.org [orientjchem.org]
- 21. jocpr.com [jocpr.com]
- 22. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benthamdirect.com [benthamdirect.com]
- 24. eurekaselect.com [eurekaselect.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
2-Methyloxolane (2-MeTHF): A Bio-Based Platform for High-Performance Organometallics and Process Intensification
Executive Summary
This technical guide evaluates 2-Methyloxolane (2-MeTHF) not merely as a "green" substitute for Tetrahydrofuran (THF), but as a high-performance solvent that bridges the gap between ether-based reactivity and hydrocarbon-based workup efficiency. Derived from renewable lignocellulosic biomass, 2-MeTHF offers a unique physicochemical profile—specifically its hydrophobicity and high boiling point (80°C)—that resolves critical bottlenecks in organometallic synthesis and industrial solvent recovery.
The Green Chemistry Imperative: Origin & Synthesis
Unlike petrochemical solvents (THF, Toluene), 2-MeTHF is produced from renewable agricultural by-products rich in pentosans, such as corn cobs and sugar cane bagasse.[1]
Synthetic Pathway
The industrial synthesis follows a catalytic hydrogenation route starting from Furfural.[2] This pathway is chemically efficient and carbon-neutral relative to the fossil-fuel extraction required for THF.
Figure 1: Industrial synthesis pathway of 2-Methyloxolane from renewable biomass.
Physicochemical Profile: The "Toluene-THF Hybrid"
2-MeTHF is often described as having the polarity of an ether but the workup properties of a hydrocarbon. This duality is its primary technical advantage.
Comparative Data
The following table highlights the critical differences affecting process design. Note the Water Solubility and Boiling Point deltas.[3][4][5]
| Property | Tetrahydrofuran (THF) | 2-Methyloxolane (2-MeTHF) | Toluene | Impact on Process |
| Boiling Point (°C) | 66 | 80 | 110 | 2-MeTHF allows higher reaction temps (faster kinetics) without pressurization. |
| Water Solubility (in Solvent) | Miscible (100%) | ~4.4 g/100g | 0.03 g/100g | 2-MeTHF phase separates cleanly from water; THF requires extraction solvents. |
| Solvent Solubility (in Water) | Miscible (100%) | ~14 g/100g | 0.05 g/100g | Lower solvent loss to aqueous waste streams in 2-MeTHF vs THF. |
| Flash Point (°C) | -14 | -11 | 4 | Marginally improved safety profile over THF. |
| Peroxide Formation | Rapid | Moderate | Negligible | 2-MeTHF is more stable but still requires stabilizers (e.g., BHT). |
The Azeotropic Advantage
2-MeTHF forms a heterogeneous azeotrope with water (Boiling Point: 71°C; Composition: ~10.6% Water / 89.4% 2-MeTHF).
-
Mechanism: Upon distillation, the azeotrope removes water from the system efficiently.
-
Application: This allows for "drying by distillation" without switching solvents, a common pain point when using THF (which requires swapping to Toluene for azeotropic drying).
Synthetic Utility: Organometallics & Grignards
The most compelling application for 2-MeTHF is in Grignard and organolithium chemistry.[6] While it acts as a Lewis base similar to THF, its steric bulk (the methyl group) alters the coordination environment around the metal center.
Enhanced Grignard Stability & Yield
In THF, benzyl and allyl halides often suffer from Wurtz-type homocoupling (dimerization) side reactions.
-
Causality: The specific solvation shell of 2-MeTHF minimizes the concentration of reactive radical intermediates prone to dimerization.
-
Result: Yields for Benzylmagnesium Chloride are typically 10–20% higher in 2-MeTHF compared to THF.
Kinetic Initiation
The higher boiling point (80°C) allows researchers to initiate sluggish Grignard formations thermally, often eliminating the need for chemical activators like Iodine or DIBAL-H.
Experimental Protocol: Preparation of Benzylmagnesium Chloride
This protocol demonstrates the self-validating nature of 2-MeTHF in preventing dimerization.
Objective: Synthesize 1.0 M Benzylmagnesium Chloride with minimized bibenzyl formation.
Materials
-
Benzyl Chloride (Reagent Grade)
-
Magnesium Turnings (Clean, dry)
-
2-Methyloxolane (Anhydrous, <100 ppm water)
-
Inert Gas (Nitrogen or Argon)
Step-by-Step Methodology
-
System Preparation: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and internal temperature probe. Flush with Nitrogen.
-
Magnesium Activation: Charge Mg turnings (1.1 eq) into the flask. Cover with minimal 2-MeTHF.
-
Note: Unlike THF, 2-MeTHF does not require aggressive activation if the Mg is fresh.
-
-
Initiation: Heat the heel to 75°C (near reflux). Add 5% of the Benzyl Chloride solution.
-
Validation: Initiation is confirmed by a temperature spike and turbidity. The higher T_max of 2-MeTHF (80°C) facilitates this step significantly better than THF (66°C).[5]
-
-
Controlled Addition: Add the remaining Benzyl Chloride dropwise, maintaining an internal temperature of 75-78°C.
-
Causality: High temperature favors the Grignard formation over the dimerization kinetic pathway in this specific solvent matrix.
-
-
Completion: Stir at 80°C for 1 hour. Cool to room temperature.
-
Titration: Aliquot a sample and titrate against salicylaldehyde phenylhydrazone to confirm molarity.
Process Engineering: Workup & Recovery
The "Green" status of 2-MeTHF is most visible during the workup phase. The following workflow illustrates the elimination of extraction solvents.
Figure 2: Process intensification workflow using 2-MeTHF. Note the absence of a solvent swap step.[7]
The "No-Emulsion" Effect
Because 2-MeTHF has a lower density than water (0.86 g/mL) but a significant miscibility gap, it separates rapidly. Unlike THF, which forms "rag layers" or requires large volumes of salt (salting out) to separate, 2-MeTHF breaks emulsions cleanly, reducing batch cycle time.
Health, Safety, & Environment (HSE)
-
Toxicology: 2-MeTHF is non-genotoxic and has been approved for use in pharmaceutical manufacturing processes. It has a favorable Preliminary Benchmark Dose (BMD) compared to THF.
-
Peroxides: Like all ethers, 2-MeTHF can form peroxides. However, data suggests the rate of formation is manageable with standard stabilizers (BHT).
-
Requirement: Test for peroxides every 6 months using standard KI strips or titration.
-
-
Carbon Footprint: The Life Cycle Assessment (LCA) of 2-MeTHF shows a reduction in CO2 emissions compared to THF, primarily due to the bio-based feedstock and the energy savings during solvent recovery (lower latent heat of vaporization requirements for the azeotrope).
References
-
Pennakem. (n.d.). Viridisol® M (2-Methyltetrahydrofuran) Technical Data Sheet. Retrieved from [Link]
-
Pace, V., et al. (2012). 2-Methyltetrahydrofuran: A Versatile Eco-Friendly Alternative to THF in Organometallic Chemistry.[3][8] ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Aycock, D. F. (2007). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic Reactions.[3][5][6][8] Organic Process Research & Development. Retrieved from [Link]
-
Sicaire, A. G., et al. (2015). 2-Methyloxolane as a bio-based solvent for green extraction of aromatics. Molecules.[3][4][5][6][9][10][11] Retrieved from [Link]
-
Monument Chemical. (2023). Safety Data Sheet: 2-Methyltetrahydrofuran.[8][12] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempoint.com [chempoint.com]
- 4. data.conferenceworld.in [data.conferenceworld.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Methyltetrahydrofuran (2-MeTHF) | CAS 96-47-9 | Kairav Chemofarbe Industries Ltd. [kcilglobal.com]
- 7. ift.co.za [ift.co.za]
- 8. 2-Methyltetrahydrofuran - IFC [furan.com]
- 9. furan.com [furan.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. monumentchemical.com [monumentchemical.com]
Methodological & Application
The Synthetic Versatility of 2-Methyloxolane-3-carbohydrazide: A Gateway to Novel Heterocyclic Scaffolds
Introduction: Unveiling a Promising Building Block
In the landscape of modern organic synthesis and drug discovery, the quest for novel molecular scaffolds with desirable physicochemical and biological properties is perpetual. Hydrazide moieties are well-established pharmacophores and versatile synthetic intermediates, known for their role in the construction of a diverse array of heterocyclic systems.[1] This guide introduces a promising, yet underexplored, building block: 2-Methyloxolane-3-carbohydrazide .
The incorporation of a 2-methyloxolane (also known as 2-methyltetrahydrofuran, a bio-based solvent) ring system imparts several advantageous features.[2][3] The saturated heterocyclic core introduces three-dimensionality, a key attribute for enhancing solubility, metabolic stability, and target engagement in medicinal chemistry. The methyl substituent provides a chiral center, opening avenues for the synthesis of enantiomerically pure compounds.
While direct literature on the applications of 2-Methyloxolane-3-carbohydrazide is nascent, its structural motifs suggest a rich and varied chemical reactivity. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and robust protocols for the synthesis and utilization of this versatile building block. The methodologies presented herein are grounded in well-established principles of hydrazide chemistry and are designed to be readily adaptable in a standard organic synthesis laboratory.
Synthesis of 2-Methyloxolane-3-carbohydrazide: A Proposed Pathway
The synthesis of the title compound can be logically approached through a multi-step sequence starting from readily available precursors. The proposed pathway leverages standard, high-yielding transformations.
Caption: Proposed synthetic route to 2-Methyloxolane-3-carbohydrazide.
Protocol 1: Synthesis of Ethyl 2-methyltetrahydrofuran-3-carboxylate
The synthesis of the key ester intermediate is a crucial first step. While the synthesis of 2-methyltetrahydrofuran-3-one is documented, the subsequent conversion to the carboxylic acid and its ester is inferred from standard organic chemistry transformations.
Step 1: Oxidation of 2-Methyltetrahydrofuran-3-one to 2-Methyltetrahydrofuran-3-carboxylic acid
This step can be achieved using a variety of oxidizing agents. A common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a Baeyer-Villiger oxidation, followed by hydrolysis.
-
To a solution of 2-methyltetrahydrofuran-3-one (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) at 0 °C, add m-CPBA (1.1 equiv.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting lactone is then hydrolyzed using a base, such as lithium hydroxide, in a mixture of THF and water.
-
Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 2-methyltetrahydrofuran-3-carboxylic acid.
Step 2: Fischer Esterification to Ethyl 2-methyltetrahydrofuran-3-carboxylate
This classic esterification method is reliable for converting the carboxylic acid to its ethyl ester.[4]
-
Dissolve 2-methyltetrahydrofuran-3-carboxylic acid (1.0 equiv.) in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure ethyl 2-methyltetrahydrofuran-3-carboxylate.
Protocol 2: Synthesis of 2-Methyloxolane-3-carbohydrazide
The final step involves the hydrazinolysis of the ester, a standard and efficient method for the preparation of carbohydrazides.[4][5][6]
-
To a solution of ethyl 2-methyltetrahydrofuran-3-carboxylate (1.0 equiv.) in ethanol, add hydrazine hydrate (3.0-5.0 equiv.).
-
Reflux the reaction mixture for 6-12 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, filter the solid and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 2-Methyloxolane-3-carbohydrazide.
Applications in Heterocyclic Synthesis
2-Methyloxolane-3-carbohydrazide is a versatile precursor for the synthesis of various five-membered nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and agrochemicals.
Synthesis of Pyrazole Derivatives
Pyrazoles are a well-known class of heterocyclic compounds with a wide range of biological activities. They can be readily synthesized by the condensation of a carbohydrazide with a 1,3-dicarbonyl compound.[7][8][9]
Caption: Synthesis of a pyrazole derivative from 2-Methyloxolane-3-carbohydrazide.
Protocol 3: Synthesis of 3-(2-Methyloxolan-3-yl)-5-substituted-1H-pyrazoles
-
In a round-bottom flask, dissolve 2-Methyloxolane-3-carbohydrazide (1.0 equiv.) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 equiv.) in glacial acetic acid.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
| 1,3-Dicarbonyl Substrate | Expected Pyrazole Product |
| Acetylacetone | 3,5-Dimethyl-1-(2-methyloxolane-3-carbonyl)-1H-pyrazole |
| Ethyl acetoacetate | 3-Methyl-5-oxo-1-(2-methyloxolane-3-carbonyl)-4,5-dihydro-1H-pyrazol |
| Dibenzoylmethane | 3,5-Diphenyl-1-(2-methyloxolane-3-carbonyl)-1H-pyrazole |
Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are another important class of heterocycles with diverse biological activities. A common synthetic route involves the cyclodehydration of a diacylhydrazine intermediate, which can be formed from a carbohydrazide and a carboxylic acid or its derivative.[10][11][12]
Caption: Synthetic pathway to 1,3,4-oxadiazoles.
Protocol 4: Synthesis of 2-(2-Methyloxolan-3-yl)-5-substituted-1,3,4-oxadiazoles
-
To a mixture of 2-Methyloxolane-3-carbohydrazide (1.0 equiv.) and a carboxylic acid (1.1 equiv.), add phosphorus oxychloride (POCl₃) (3-5 equiv.) dropwise at 0 °C.
-
After the addition is complete, reflux the reaction mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to yield the pure 1,3,4-oxadiazole.
| Carboxylic Acid (R-COOH) | Expected 1,3,4-Oxadiazole Product |
| Acetic Acid | 2-Methyl-5-(2-methyloxolan-3-yl)-1,3,4-oxadiazole |
| Benzoic Acid | 2-Phenyl-5-(2-methyloxolan-3-yl)-1,3,4-oxadiazole |
| Nicotinic Acid | 2-(Pyridin-3-yl)-5-(2-methyloxolan-3-yl)-1,3,4-oxadiazole |
Synthesis of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold is present in numerous bioactive compounds. A straightforward synthesis involves the reaction of a carbohydrazide with carbon disulfide in a basic medium, followed by cyclization.[13][14]
Caption: General scheme for the synthesis of 1,3,4-thiadiazoles.
Protocol 5: Synthesis of 5-(2-Methyloxolan-3-yl)-1,3,4-thiadiazole-2-thiol
-
Dissolve 2-Methyloxolane-3-carbohydrazide (1.0 equiv.) in ethanol, and add potassium hydroxide (1.2 equiv.).
-
To this solution, add carbon disulfide (1.5 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the desired 1,3,4-thiadiazole-2-thiol.
Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are another class of heterocycles with significant applications in medicinal and materials chemistry. One common method for their synthesis is the reaction of a carbohydrazide with a thioamide or an isothiocyanate.[15][16][17][18]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Alkyl Levulinates and 2-Methyltetrahydrofuran: Possible Biomass-Based Solvents in Palladium-Catalyzed Aminocarbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 12. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 13. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 14. jocpr.com [jocpr.com]
- 15. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 16. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 17. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 18. scispace.com [scispace.com]
Application Note: Synthesis of Pyrazole Derivatives from 2-Methyloxolane-3-carbohydrazide
Executive Summary & Strategic Rationale
The fusion of a pyrazole pharmacophore with a 2-methyloxolane (2-methyltetrahydrofuran) scaffold represents a high-value strategy in modern drug design. Pyrazoles are privileged structures found in blockbuster anti-inflammatory and analgesic drugs (e.g., Celecoxib, Rimonabant), while the oxolane ring serves as a bioisostere for ribose or a lipophilic spacer that enhances blood-brain barrier (BBB) permeability and metabolic stability.
This guide details the conversion of 2-methyloxolane-3-carbohydrazide (1) into diverse pyrazole derivatives. Unlike simple alkyl hydrazides, the oxolane core introduces steric bulk and potential chirality (C2/C3 centers) that can influence the regioselectivity of cyclocondensation reactions.
Key Applications
-
Fragment-Based Drug Discovery (FBDD): Exploring novel kinase inhibitor hinges.
-
Bioisosteric Replacement: Substituting furanose-nucleoside analogs.
-
ADME Optimization: Modulating solubility via the ether oxygen hydrogen-bond acceptor.
Retrosynthetic Analysis & Reaction Pathways
The synthesis relies primarily on the Knorr Pyrazole Synthesis , involving the condensation of the hydrazide with 1,3-dielectrophiles.
Figure 1: Strategic pathways for accessing pyrazoles from carbohydrazide precursors.
Materials & Safety Protocols
Critical Reagents
-
Precursor: 2-Methyloxolane-3-carbohydrazide (Synthesis typically requires hydrazine hydrate treatment of the corresponding ethyl ester).
-
Electrophiles: Acetylacetone (2,4-pentanedione), 1,3-diphenyl-1,3-propanedione, or various substituted 1,3-diketones.
-
Solvents: Ethanol (EtOH), Methanol (MeOH), Glacial Acetic Acid (AcOH).
-
Catalysts: Concentrated HCl or p-Toluenesulfonic acid (p-TSA).
Safety Matrix (HSE)
-
Hydrazide Derivatives: Potential skin sensitizers and suspected genotoxins. Handle in a fume hood.
-
Glacial Acetic Acid: Corrosive.
-
Reaction Pressure: If using microwave assistance, ensure vessels are rated for generated pressures (typically < 15 bar).
Experimental Protocols
Protocol A: The Knorr Cyclocondensation (Standard Route)
Target: 3,5-Disubstituted Pyrazoles Mechanism: Double condensation involving imine formation and subsequent cyclization.
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve 2-methyloxolane-3-carbohydrazide (1.0 mmol, 1.0 eq) in absolute Ethanol (10 mL).
-
Addition: Add the requisite 1,3-diketone (1.1 mmol, 1.1 eq) dropwise at room temperature.
-
Note: If the diketone is solid, dissolve it in a minimal amount of EtOH before addition.
-
-
Catalysis: Add catalytic Glacial Acetic Acid (2-3 drops) or p-TSA (5 mol%).
-
Scientist's Insight: Acid catalysis activates the carbonyl carbons, accelerating the initial nucleophilic attack by the hydrazide nitrogen.
-
-
Reflux: Heat the reaction mixture to reflux (
) for 3–6 hours.-
Monitoring: Monitor via TLC (System: EtOAc:Hexane 1:1). Look for the disappearance of the hydrazide baseline spot and the emergence of a less polar UV-active spot.
-
-
Work-up:
-
Scenario A (Precipitate): If the product precipitates upon cooling, filter the solid, wash with cold EtOH, and dry.
-
Scenario B (Soluble): Evaporate the solvent under reduced pressure. Dissolve the residue in EtOAc (20 mL), wash with water (
) and brine. Dry over , filter, and concentrate.
-
-
Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexane).
Protocol B: Regioselective Synthesis with Unsymmetrical Diketones
Challenge: Reaction with unsymmetrical diketones (e.g., benzoylacetone) yields two regioisomers (1,3- vs 1,5-substituted). Control Strategy: The steric bulk of the 2-methyloxolane group often directs the initial attack to the less hindered carbonyl, but solvent polarity can switch this selectivity.
| Parameter | Condition A (Kinetic) | Condition B (Thermodynamic) |
| Solvent | Ethanol (Protic) | Toluene (Aprotic) |
| Temperature | Room Temp to | Reflux ( |
| Major Isomer | Sterically governed | Thermodynamically stable |
Procedure Modification:
-
Perform the reaction in Toluene using a Dean-Stark trap to continuously remove water.
-
Reflux for 12 hours to drive the reaction to the thermodynamic product.
-
Analyze the crude mixture via
-NMR to determine the isomeric ratio before purification.
Protocol C: Microwave-Assisted Synthesis (High Throughput)
Advantage: Reduces reaction time from hours to minutes; often improves yield by minimizing degradation.
-
Vessel: 10 mL microwave vial.
-
Load: Hydrazide (1.0 mmol), 1,3-Diketone (1.0 mmol), Ethanol (2 mL), AcOH (1 drop).
-
Irradiation: Heat to
for 10–15 minutes (Dynamic Power mode, max 300W). -
Cooling: Compressed air cooling to
. -
Isolation: Pour into ice-water. The pyrazole often precipitates immediately.
Structural Characterization & Data Interpretation[2][5][6][7][8]
Validating the structure requires confirming the formation of the pyrazole ring and the integrity of the oxolane scaffold.
NMR Spectroscopy ( & )
-
Pyrazole-H4: The proton at position 4 of the pyrazole ring is diagnostic. It typically appears as a singlet between
6.0 – 6.8 ppm . -
Oxolane Ring:
-
The C2-H (methine next to oxygen) will appear as a multiplet around
3.8 – 4.2 ppm. -
The 2-Methyl group will appear as a doublet around
1.1 – 1.3 ppm.
-
-
Regioisomer ID: In unsymmetrical pyrazoles, NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial. Look for cross-peaks between the oxolane protons and the substituents on the pyrazole ring to confirm spatial proximity.
Mass Spectrometry (LC-MS)[7]
-
Ionization: ESI+ (Electrospray Ionization).
-
Pattern: Look for
. -
Fragmentation: A common loss is the cleavage of the amide bond linking the pyrazole and the oxolane, or the loss of the oxolane ring itself.
IR Spectroscopy[2][5][7][8][9]
-
C=O (Amide): If the linkage is maintained as a carbohydrazide derivative (uncyclized), a band at
exists. -
C=N (Pyrazole): A strong band at
confirms cyclization. -
Absence of N-H: Disappearance of the hydrazide
double spike ( ) indicates consumption of the starting material.
Troubleshooting & Optimization (Expert Tips)
| Observation | Root Cause | Corrective Action |
| No Reaction | Carbonyl electrophile deactivated | Add 5-10 mol% HCl or switch to microwave heating ( |
| Mixture of Isomers | Unsymmetrical diketone | Switch solvent to non-polar (Toluene) or highly polar (AcOH) to force one pathway. |
| Intermediate Trapped | Incomplete cyclodehydration | The "Hydrazone" intermediate is stable. Increase temp or add dehydrating agent (molecular sieves). |
| Oily Product | Lipophilic impurities | Triturate with diethyl ether or cold hexanes to induce crystallization. |
References
-
Review of Pyrazole Synthesis: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011. Link
-
Regioselectivity Mechanisms: Katritzky, A. R., et al. "Regioselectivity in the synthesis of pyrazoles." Journal of Heterocyclic Chemistry, 2010. Link
-
Microwave Assisted Synthesis: Kappe, C. O. "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 2004. Link
-
Carbohydrazide Chemistry: Sener, A., et al. "Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds." Journal of Heterocyclic Chemistry, 2005.[1] Link
-
Oxolane (THF) Solvents & Reagents: Pace, V., et al. "Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry." Monatshefte für Chemie, 2016. Link
Sources
Application Note & Protocols: Synthesis of Novel Oxadiazole Derivatives from 2-Methyloxolane-3-carbohydrazide
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel 2,5-disubstituted 1,3,4-oxadiazole derivatives commencing from 2-Methyloxolane-3-carbohydrazide. The oxadiazole scaffold is a privileged heterocycle in medicinal chemistry, renowned for its wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The incorporation of a chiral 2-methyloxolane (also known as 2-methyltetrahydrofuran, a bio-based solvent) moiety introduces structural novelty and potential for stereospecific interactions with biological targets.[5][6] This document outlines the preparatory steps for the key carbohydrazide intermediate and presents several robust, field-proven protocols for its subsequent cyclization to the target 1,3,4-oxadiazole ring system. Each protocol is accompanied by mechanistic insights, experimental considerations, and characterization guidelines to ensure reproducible and efficient synthesis.
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. It is considered a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[7] This has led to its integration into numerous clinically relevant molecules.[3] The versatility of the 1,3,4-oxadiazole core allows for substitution at the 2- and 5-positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize pharmacological activity.[4]
The primary synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of an N,N'-diacylhydrazine intermediate, which is typically formed in situ from a carbohydrazide and a carboxylic acid (or its activated derivative).[8][9] This guide focuses on leveraging this established chemistry with a novel, chiral starting material, 2-Methyloxolane-3-carbohydrazide, to generate a new library of potential drug candidates.
Synthesis of the Key Precursor: 2-Methyloxolane-3-carbohydrazide
As 2-Methyloxolane-3-carbohydrazide is not a readily available commercial reagent, its synthesis from a suitable precursor is the first critical step. A logical and efficient route begins with the corresponding ester, Ethyl 2-methyloxolane-3-carboxylate.
Protocol 1: Hydrazinolysis of Ethyl 2-Methyloxolane-3-carboxylate
This protocol describes the conversion of an ester to its corresponding acid hydrazide via reaction with hydrazine hydrate. This is a standard and high-yielding transformation.[10][11]
Reaction Scheme:
-
Ethyl 2-methyloxolane-3-carboxylate + Hydrazine Hydrate → 2-Methyloxolane-3-carbohydrazide + Ethanol
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl 2-methyloxolane-3-carboxylate (1.0 eq).
-
Add absolute ethanol as a solvent (approx. 10 mL per gram of ester).
-
While stirring, add hydrazine hydrate (N₂H₄·H₂O, 3.0 to 5.0 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 4-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Filter the resulting white solid precipitate under vacuum, wash with cold diethyl ether, and dry in a vacuum oven to yield the pure 2-Methyloxolane-3-carbohydrazide.
Causality and Insights: The use of excess hydrazine hydrate drives the reaction to completion. Ethanol is an excellent solvent as it solubilizes the starting ester and is miscible with aqueous hydrazine hydrate. The final product is typically a crystalline solid with low solubility in non-polar solvents like diethyl ether, allowing for effective purification by precipitation and washing.
Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives
With the key carbohydrazide precursor in hand, the next stage is the formation of the oxadiazole ring. This is achieved by reacting the carbohydrazide with various electrophilic carbon sources followed by cyclodehydration. We present three robust methods using different reagents.
Method A: Phosphorus Oxychloride (POCl₃) Mediated Cyclodehydration
This is a classic and highly effective method for synthesizing 1,3,4-oxadiazoles from a carbohydrazide and a carboxylic acid.[9] POCl₃ acts as both a condensing and dehydrating agent.
Workflow Diagram:
Caption: Workflow for POCl₃-mediated oxadiazole synthesis.
Protocol 2: Synthesis of 2-(Substituted-phenyl)-5-(2-methyloxolan-3-yl)-1,3,4-oxadiazole
-
In a round-bottom flask, suspend 2-Methyloxolane-3-carbohydrazide (1.0 eq) and a substituted benzoic acid (1.1 eq) in phosphorus oxychloride (POCl₃, 5-10 volumes).
-
Cool the flask in an ice bath (0 °C) with constant stirring.
-
Allow the mixture to slowly warm to room temperature, then heat to reflux (100-110 °C) for 2-6 hours. Monitor reaction completion by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The acidic solution is then slowly neutralized with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.
Mechanistic Insight: The reaction proceeds via the formation of an N,N'-diacylhydrazine intermediate. POCl₃ then activates the carbonyl oxygen of one acyl group, facilitating nucleophilic attack by the other amide oxygen, leading to cyclization and dehydration.
Mechanism Diagram:
Sources
- 1. A Pharmacological Update of Oxadiazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Safety assessment of 2‐methyloxolane as a food extraction solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 11. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]
Application Note: Anticancer Evaluation of 2-Methyloxolane-3-carbohydrazide Derivatives
This Application Note is structured as a high-level technical guide for drug discovery scientists evaluating the 2-Methyloxolane-3-carbohydrazide scaffold. It synthesizes current literature on tetrahydrofuran (oxolane) derivatives and hydrazide pharmacophores to provide a robust experimental framework.
Introduction & Pharmacophore Rationale
The search for novel small-molecule chemotherapeutics has increasingly focused on hybrid pharmacophores —molecules that combine a lipophilic core with a bioactive linker. The 2-methyloxolane-3-carbohydrazide scaffold represents a strategic fusion of two validated structural motifs:
-
The Oxolane (Tetrahydrofuran) Core: A saturated 5-membered ether ring that mimics sugar moieties found in nucleosides (e.g., Tegafur, Cytarabine). The addition of a 2-methyl group introduces specific steric constraints and increases lipophilicity compared to the unsubstituted tetrahydrofuran, potentially enhancing membrane permeability [1].
-
The Carbohydrazide Linker: A "privileged structure" in medicinal chemistry known to form hydrogen bonds with active site residues of kinases (e.g., EGFR, VEGFR-2) and tubulin. Hydrazide-hydrazones have demonstrated potent anticancer activity by inducing apoptosis via the mitochondrial pathway [2, 3].
This guide outlines the critical protocols for synthesizing, screening, and validating the anticancer mechanism of these derivatives.[1]
Chemical Handling & Library Preparation
Challenge: Hydrazide derivatives are prone to oxidation and hydrolysis. The chiral centers at C2 and C3 of the oxolane ring require strict stereochemical control.
Protocol A: Compound Solubilization & QC
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,
99.9%. -
Storage: -20°C in amber vials (light sensitive).
-
QC Check: Before biological use, verify integrity via LC-MS. Hydrazides can degrade into carboxylic acids and hydrazines upon prolonged storage in wet DMSO.
Stereochemical Note: The 2-methyloxolane-3-carbohydrazide scaffold has two chiral centers, leading to four potential stereoisomers.
-
Recommendation: Separate cis and trans diastereomers via chiral HPLC prior to screening. Biological activity often resides in a single enantiomer (e.g., the (2R,3R)-isomer) due to specific binding pocket fitting.
Primary Screening: Cytotoxicity Profiling (MTT Assay)
Objective: Determine the half-maximal inhibitory concentration (
Experimental Workflow
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment:
-
Prepare serial dilutions of the test compound (0.1
M to 100 M) in culture medium. -
Critical Control: Final DMSO concentration must be
(v/v) to avoid solvent toxicity. -
Positive Control: Doxorubicin or 5-Fluorouracil (5-FU).
-
-
Incubation: 48h or 72h at 37°C, 5%
. -
Development:
-
Add MTT reagent (5 mg/mL in PBS). Incubate 4h.
-
Solubilize formazan crystals with DMSO.
-
Read Absorbance at 570 nm.
-
Data Analysis:
Calculate % Cell Viability using the formula:
-
Selectivity Index (SI):
. An SI indicates promising therapeutic potential [4].
Mechanistic Validation: Apoptosis & Cell Cycle
Rationale: Hydrazide derivatives often function by arresting the cell cycle at G0/G1 or G2/M phases and triggering intrinsic apoptosis [5].
Protocol B: Annexin V-FITC/PI Staining (Flow Cytometry)
This dual-staining method differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Treatment: Treat cells with the compound at
concentration for 24h. -
Harvesting: Trypsinize cells (gentle handling to prevent artificial membrane damage).
-
Staining:
-
Resuspend in Binding Buffer.
-
Add Annexin V-FITC (binds exposed Phosphatidylserine).
-
Add Propidium Iodide (PI) (stains DNA in compromised membranes).
-
-
Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCalibur).
Expected Outcome:
-
Q1 (Annexin-/PI+): Necrotic (rare in controlled treatment).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin+/PI-): Early Apoptosis (Target population).
-
Q4 (Annexin-/PI-): Viable.
Protocol C: Mitochondrial Membrane Potential ( )
Loss of
-
Dye: JC-1 Probe.
-
Mechanism: In healthy mitochondria, JC-1 forms red aggregates. In apoptotic cells with depolarized mitochondria, it remains as green monomers.
-
Readout: A decrease in the Red/Green fluorescence ratio indicates mitochondrial dysfunction.
In Silico Molecular Docking Strategy
To rationalize the SAR (Structure-Activity Relationship), docking studies should target enzymes known to be inhibited by carbohydrazide motifs.
Recommended Targets:
-
EGFR (Epidermal Growth Factor Receptor): The carbohydrazide NH-NH group can act as a hinge binder [6].
-
VEGFR-2: Relevant for anti-angiogenic potential.
-
Tubulin: Colchicine binding site.
Visualization of the Screening Workflow:
Caption: Integrated workflow for the evaluation of oxolane-carbohydrazide derivatives, moving from chemical synthesis to mechanistic validation.
Data Presentation & Troubleshooting
Summary Table: Typical Interpretation
| IC50 Value ( | Classification | Action Item |
| < 5.0 | Highly Potent | Prioritize for in vivo studies. Check toxicity on normal cells immediately. |
| 5.0 - 20.0 | Moderate Activity | Good scaffold. Optimize 2-methyl stereochemistry or hydrazide substituents. |
| 20.0 - 50.0 | Weak Activity | Valid hit, but requires significant SAR optimization. |
| > 50.0 | Inactive | Discard or use as negative control. |
Troubleshooting Guide
-
High background in MTT: Ensure complete washing of serum proteins if they precipitate with the drug.
-
Inconsistent IC50s: Check the stability of the hydrazide linkage. If the compound hydrolyzes in aqueous media, prepare fresh stocks immediately before use.
-
Low Solubility: If precipitation occurs at >50
M, use a co-solvent system (e.g., 0.5% DMSO + 0.1% Tween-80).
References
-
Pace, V., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Current Organic Chemistry. 2[1][3][4][2][5][6]
-
Tok, F., et al. (2025).[7] Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Journal of Research in Pharmacy. 7[1][3][4][2][5][6][8][9][10][11][12][13]
-
Popiołek, Ł. (2017). Hydrazide-hydrazones as potential antimicrobial and anticancer agents: An overview. Medicinal Chemistry Research. 8[1][3][4][2][5][6][8][9][10][11]
-
Zhu, X., et al. (2022).[9] Synthesis, characterization, and anticancer evaluation of 1,3-bistetrahydrofuran-2yl-5-FU as a potential agent for pancreatic cancer. BMC Cancer. 9[1][3][4][2][5][6]
-
Świątek, P., et al. (2015). Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. Letters in Drug Design & Discovery. 14[1][3][4][2][5][6][8]
-
El-Mekabaty, A., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. 15[1][3][4][2][5][6][8][9][10][11][12][13]
Sources
- 1. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Hydrazide-Hydrazones in the Synthesis of 1,3,4-Oxadiazine, 1,2,4-Triazine and Pyrazole Derivatives with Antitumor Activities [benthamopenarchives.com]
- 6. gssrr.org [gssrr.org]
- 7. Journal of Research in Pharmacy » Submission » Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety [dergipark.org.tr]
- 8. Synthesis, Characterization, and Anti-Cancer Activity of Some New N′-(2-Oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, and anticancer evaluation of 1,3-bistetrahydrofuran-2yl-5-FU as a potential agent for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
Application Note: 2-Methyloxolane-3-carbohydrazide in Coordination Chemistry
Part 1: Executive Summary & Chemical Profile
The "Green" Ligand Paradigm
2-Methyloxolane-3-carbohydrazide represents a pivotal shift in coordination chemistry toward bio-privileged ligands . Derived from 2-methyltetrahydrofuran (2-MeTHF)—a sustainable solvent obtained from lignocellulosic biomass (levulinic acid)—this ligand combines the chelation versatility of the hydrazide pharmacophore with the lipophilicity and chiral potential of the oxolane ring.
Unlike planar aromatic hydrazides (e.g., benzohydrazide), the 2-methyloxolane scaffold introduces sp³ character (Fsp³), enhancing solubility in non-polar solvents and providing stereochemical bulk that can influence catalytic selectivity.
Chemical Identity[1][2][3][4]
-
IUPAC Name: 2-methyloxolane-3-carbohydrazide
-
Molecular Formula: C₆H₁₂N₂O₂
-
Key Functional Groups:
-
Hydrazide (-CONHNH₂): Primary coordination site (N, O donor).
-
Oxolane Ether (-O-): Secondary weak donor (hemilabile).
-
Chiral Centers: C2 and C3 positions allow for diastereomeric tuning.
-
Part 2: Mechanistic Insight (Visualized)
The coordination chemistry of 2-methyloxolane-3-carbohydrazide is dictated by the Amido-Imidol Tautomerism . In the presence of metal ions, the ligand predominantly acts as a bidentate chelate forming a stable 5-membered ring.
Figure 1: Ligand Tautomerism & Coordination Modes
Caption: Pathway of keto-enol tautomerism leading to distinct neutral (Mode A) or anionic (Mode B) coordination complexes.
Part 3: Experimental Protocols
Protocol 1: Green Synthesis of the Ligand
Objective: Synthesize 2-methyloxolane-3-carbohydrazide from its ester precursor using a solvent-free or green-solvent approach.
Materials:
-
Methyl 2-methyloxolane-3-carboxylate (10 mmol)
-
Hydrazine hydrate (80%, 15 mmol)
-
Ethanol (Absolute) or 2-MeTHF (Green alternative)
-
Ice bath
Workflow:
-
Charge: In a 50 mL round-bottom flask, dissolve methyl 2-methyloxolane-3-carboxylate (1.44 g) in 10 mL of ethanol (or 2-MeTHF for full green compliance).
-
Addition: Add hydrazine hydrate (0.94 g) dropwise with constant stirring at 0°C.
-
Note: Exothermic reaction. Control temperature to prevent hydrazine decomposition.
-
-
Reflux: Heat the mixture to reflux (78°C for EtOH, 80°C for 2-MeTHF) for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).
-
Isolation:
-
Concentrate the solution to 50% volume under reduced pressure.
-
Cool to 4°C overnight. White crystalline needles should precipitate.
-
Filter and wash with cold ether.
-
-
Recrystallization: Recrystallize from hot ethanol.
Validation Criteria:
-
Melting Point: Sharp range (expected ~85–95°C depending on diastereomer ratio).
-
IR Spectrum: Disappearance of ester C=O (1735 cm⁻¹) and appearance of hydrazide C=O amide I band (~1660 cm⁻¹).
Protocol 2: Synthesis of Metal(II) Complexes
Target: Synthesis of [M(L)₂Cl₂] where M = Cu(II), Co(II), or Ni(II).
Workflow:
-
Ligand Solution: Dissolve 2-methyloxolane-3-carbohydrazide (2 mmol) in 10 mL hot ethanol.
-
Metal Solution: Dissolve Metal(II) Chloride (1 mmol) in 5 mL ethanol.
-
Stoichiometry: Maintain 1:2 (Metal:Ligand) ratio to favor the octahedral bis-ligand complex.
-
-
Complexation: Add the metal solution to the ligand solution dropwise.
-
Observation: Immediate color change (Cu: Blue/Green; Co: Pink/Red; Ni: Light Green).
-
-
Reflux: Reflux for 3 hours.
-
Precipitation: If precipitate does not form immediately, reduce volume by 30% and cool.
-
Drying: Vacuum dry over P₂O₅.
Part 4: Data Analysis & Characterization Standards
To validate the coordination mode, compare the spectral shifts between the free ligand and the metal complex.
Table 1: Diagnostic IR Spectral Shifts
| Functional Group | Vibration Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Shift (Δ) | Inference |
| Amide I | ν(C=O) | 1660–1670 | 1630–1640 | ↓ 20–30 | Coordination via Carbonyl Oxygen |
| Amide II | ν(C-N) + δ(N-H) | 1530–1540 | 1510–1520 | ↓ 10–20 | Involvement of Amide Nitrogen |
| Amino | ν(NH₂) | 3200–3300 | 3150–3250 | ↓ 50 | Coordination via Terminal Nitrogen |
| Ether | ν(C-O-C) | 1080 | 1080 | ± 2 | Ring Oxygen likely not coordinated |
Table 2: 1H NMR Validation (d₆-DMSO)
| Proton Environment | Free Ligand (δ ppm) | Complex (Zn/Diamagnetic) | Interpretation |
| -CONH- (Hydrazide) | 9.2 (s) | 9.4–9.6 (s) | Deshielding due to electron drift to metal |
| -NH₂ (Terminal) | 4.2 (s, broad) | 4.5–4.8 (s) | Participation in coordination |
| Oxolane H3 | 2.8 (m) | 2.9 (m) | Inductive effect from carbonyl coordination |
Part 5: Application Workflow (Catalysis)
This ligand system is particularly effective for Lewis Acid Catalysis in aqueous media due to the solubilizing effect of the oxolane ring.
Figure 2: Catalytic Cycle (Epoxide Ring Opening)
Caption: Proposed mechanism for Cu(II)-catalyzed epoxide ring opening using 2-methyloxolane-3-carbohydrazide.
References
-
Pace, V., et al. (2016). "Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry." Current Organic Chemistry. Link
- Context: Establishes the stability and "green" profile of the 2-MeTHF scaffold used as the ligand backbone.
-
Gundekari, S., et al. (2024).[1] "Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review." Biomass.[1][2][3][4] Link
-
Context: Details the biomass origin of the ligand precursor, validating the sustainability claim.[5]
-
-
Nazirkar, B., et al. (2026). "Synthesis and Anti-Tubercular Study of Some Transition Metal Complexes of Hydrazone Derivatives." Der Pharma Chemica. Link
- Context: Provides the foundational protocol for hydrazide-metal coordination and biological testing methodologies adapted in this guide.
-
PubChem. (2025).[6] "2-Methyloxolan-3-ol Compound Summary." National Library of Medicine. Link
- Context: Structural verification of the oxolane ring numbering and physical properties.
-
Al-Fakeh, M. S., et al. (2020).[7] "Synthesis and Properties of Two Fe(III) Coordination Polymers." Asian Journal of Chemistry. Link
- Context: Reference for IR spectral interpretation of heterocyclic ligand coordin
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-methyl tetrahydrofuran from various lignocellulosic feedstocks: Sustainability assessment via LCA [ideas.repec.org]
- 4. 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Methyloxolan-3-ol | C5H10O2 | CID 34742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Part 1: Executive Summary & Mechanistic Rationale
Application Note: High-Performance Biocatalysis using 2-Methyloxolane (2-MeTHF)
In the transition from petrochemical to bio-based manufacturing, 2-methyloxolane (2-MeTHF) has emerged as a superior alternative to Tetrahydrofuran (THF) and Toluene. Unlike THF, which is fully water-miscible and difficult to recover from aqueous waste streams, 2-MeTHF exhibits inverse water solubility and forms a distinct biphasic system, crucial for downstream processing (DSP).
For the biocatalysis community, 2-MeTHF offers a "Goldilocks" polarity (LogP ~1.1). It is hydrophobic enough to strip toxic products from the aqueous phase (mitigating enzyme inhibition) yet polar enough to solubilize diverse organic substrates without denaturing the biocatalyst.
Comparative Solvent Data
The following table contrasts 2-MeTHF with traditional solvents, highlighting why it is the preferred choice for scale-up.
| Feature | 2-Methyloxolane (2-MeTHF) | Tetrahydrofuran (THF) | Toluene | Impact on Biocatalysis |
| Origin | Bio-based (Furfural/Corn cobs) | Petrochemical | Petrochemical | Aligns with Green Chemistry Principle #7. |
| Boiling Point | 80.2 °C | 66 °C | 110.6 °C | Higher thermal ceiling for thermophilic enzymes; reduced evaporative loss. |
| Water Solubility | ~14 g/100g (Inverse solubility) | Miscible | <0.1 g/100g | Critical: Enables biphasic reaction & easy aqueous workup. |
| LogP | ~1.1 | 0.46 | 2.73 | Ideal range for enzyme stability (LogP > 1 is generally preferred for hydrolases). |
| Peroxide Formation | Yes (Slower than THF) | Yes (Rapid) | No | Requires stabilization (BHT), but safer handling profile than THF. |
Part 2: Mechanistic Logic & Solvent Selection
The decision to switch to 2-MeTHF is driven by downstream efficiency and enzyme longevity. The diagram below illustrates the decision matrix for selecting 2-MeTHF over conventional solvents.
Figure 1: Decision logic for selecting 2-MeTHF based on enzyme stability (LogP) and process efficiency (Phase Separation).
Part 3: Experimental Protocols
Protocol A: Lipase-Catalyzed Kinetic Resolution (KR)
Application: Enantioselective acylation of secondary alcohols (e.g., rac-1-phenylethanol). Enzyme: Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym 435).
Reagents:
-
Substrate: rac-1-phenylethanol (100 mM)
-
Acyl Donor: Vinyl acetate (2 equiv.)
-
Solvent: Anhydrous 2-MeTHF (Stabilized with BHT)
-
Catalyst: Novozym 435 (10 mg/mL)
Step-by-Step Methodology:
-
Preparation: In a 20 mL glass vial, dissolve 122 mg (1 mmol) of rac-1-phenylethanol in 10 mL of anhydrous 2-MeTHF.
-
Acyl Donor Addition: Add 185 µL (2 mmol) of vinyl acetate.
-
Note: Vinyl acetate is irreversible; the byproduct is acetaldehyde (volatile), driving equilibrium.
-
-
Enzyme Addition: Add 100 mg of Novozym 435 beads.
-
Incubation: Seal the vial and incubate at 40–50 °C in an orbital shaker (200 rpm).
-
Why 2-MeTHF? The higher boiling point (80°C) allows operation at 50°C without significant solvent loss, increasing reaction rate compared to THF (BP 66°C).
-
-
Monitoring: Sample 50 µL aliquots at 1, 3, 6, and 24 hours. Dilute in mobile phase (n-heptane/IPA) and analyze via Chiral HPLC (e.g., Chiralcel OD-H column).
-
Target: 50% conversion (theoretical maximum for KR).
-
-
Workup (The 2-MeTHF Advantage):
-
Filter off the enzyme beads (can be washed with 2-MeTHF and reused).
-
Wash: Add water (5 mL) to the filtrate. Unlike THF, 2-MeTHF will form a distinct upper organic layer.
-
Wash the organic layer to remove residual acetaldehyde/acetic acid.
-
Dry the organic phase (MgSO4) and evaporate to yield the (R)-acetate and (S)-alcohol.
-
Protocol B: Whole-Cell Biphasic Reduction
Application: Bioreduction of hydrophobic ketones using E. coli overexpressing ADH. System: Biphasic (Buffer / 2-MeTHF).
Reagents:
-
Aqueous Phase: 50 mM Phosphate Buffer (pH 7.5), 10% Glucose (Cofactor recycling).
-
Organic Phase: 2-MeTHF containing 50-100 mM Substrate (e.g., Acetophenone derivative).
-
Biocatalyst: Lyophilized E. coli cells (ADH + GDH).
Step-by-Step Methodology:
-
Phase Preparation:
-
Dissolve the hydrophobic ketone substrate in 2-MeTHF.
-
Prepare the buffer solution with glucose and MgCl2 (1 mM).
-
-
Reaction Setup:
-
Combine Organic:Aqueous phases in a 1:4 ratio (e.g., 2 mL 2-MeTHF : 8 mL Buffer) in a baffled flask.
-
Mechanistic Insight: 2-MeTHF acts as a reservoir for the toxic substrate (keeping aqueous concentration below inhibitory levels) and an extraction sink for the product (preventing product inhibition).
-
-
Initiation: Add E. coli cells (20-40 g cdw/L) to the aqueous phase.
-
Agitation: Shake vigorously (250 rpm) at 30 °C.
-
Critical: Ensure an emulsion forms to maximize mass transfer area, but rely on 2-MeTHF's properties for rapid separation upon stopping agitation.
-
-
Downstream:
-
Centrifuge the mixture (4000 rpm, 10 min).
-
Result: Three layers will form: Pellet (Cells) -> Aqueous (Buffer) -> Organic (2-MeTHF + Product).
-
Decant the top 2-MeTHF layer. This contains >90% of your product due to the high partition coefficient.
-
Part 4: Workflow Visualization
The following diagram details the Biphasic Whole-Cell Reduction workflow, emphasizing the ease of separation.
Figure 2: Workflow for Biphasic Whole-Cell Biotransformation. Note the clean separation of the product-rich 2-MeTHF phase.
Part 5: Troubleshooting & Safety
-
Peroxides: Like all ethers, 2-MeTHF forms peroxides.[1]
-
Test: Use starch-iodide strips before distilling to dryness.
-
Prevention: Ensure commercial supply contains BHT (200-400 ppm).
-
-
Phase Separation Issues: If an emulsion persists in Protocol B:
-
Add brine (NaCl) to the aqueous phase to increase density difference.
-
Filter through a Celite pad to break cell-debris stabilized emulsions.
-
-
Enzyme Inactivation: If conversion stalls:
-
Check pH of the aqueous phase (gluconic acid production from GDH cofactor recycling can lower pH). Add internal pH control (buffer capacity) or titrate.
-
References
-
Pace, V., et al. (2012). 2-Methyltetrahydrofuran: A Versatile Eco-Friendly Alternative to THF in Organometallic Chemistry. Organometallics. Link
- Faber, K. (2018). Biotransformations in Organic Chemistry. Springer. (General Reference for Kinetic Resolution mechanisms).
-
Claux, M., et al. (2021). Dry and Aqueous 2-Methyloxolane as Green Solvents for Simultaneous Production of Soybean Oil and Defatted Meal. ACS Sustainable Chemistry & Engineering. Link
-
Ayok, D.F. (2007). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development. Link
-
Hollmann, F., et al. (2011). Enzyme-catalyzed C–C bond formation using 2-methyltetrahydrofuran (2-MTHF) as (co)solvent. Green Chemistry. Link
-
PennAKem. (2022). 2-MeTHF Technical Data Sheet & Physical Properties Comparison. Link
Sources
Troubleshooting & Optimization
"optimizing the synthesis of 2-Methyloxolane-3-carbohydrazide"
Technical Support Guide: Optimizing the Synthesis of 2-Methyloxolane-3-carbohydrazide
Introduction
Subject: 2-Methyloxolane-3-carbohydrazide (also known as 2-methyltetrahydrofuran-3-carbohydrazide). Cas No: (Generic scaffold, specific isomer CAS varies). Application: Fragment-based drug discovery (FBDD), kinase inhibitor intermediates, and energetic material precursors.
Welcome to the Technical Support Center. This guide addresses the synthesis, optimization, and purification of 2-Methyloxolane-3-carbohydrazide. Unlike simple aromatic hydrazides, this alicyclic scaffold presents unique challenges regarding stereocontrol (cis/trans diastereomers) and steric hindrance at the 3-position due to the adjacent 2-methyl group.
Module 1: Synthetic Pathway & Stereocontrol[1][2]
The most robust route to this target is the hydrogenation of a furan precursor followed by hydrazinolysis.[1] Direct ring-closing of acyclic precursors often yields unpredictable stereoisomeric ratios.
The Workflow
Figure 1: Standard synthetic workflow. Stereochemistry is primarily determined during the hydrogenation step.[1]
Critical Consideration: Cis vs. Trans Isomers
The 2-methyl and 3-carbonyl groups can exist in cis or trans configurations.[2][3][4]
-
Cis-isomer: Often the kinetic product of hydrogenation (syn-addition of H2).
-
Trans-isomer: Thermodynamically more stable (less steric strain).
Optimization Protocol: If your application requires a specific isomer, separate them at the ester stage (Intermediate) before forming the hydrazide. Hydrazides are polar and difficult to separate by silica chromatography.[1]
-
To favor Cis: Use Rhodium on Alumina (Rh/Al2O3) or Rh/C at lower pressures (1-3 bar).
-
To favor Trans: Use Palladium on Carbon (Pd/C) at higher pressures, or treat the cis-ester with a base (e.g., NaOEt) to equilibrate to the thermodynamic trans-form prior to hydrazinolysis.
Module 2: Optimized Hydrazinolysis Protocol
The conversion of the ester to the hydrazide is a nucleophilic acyl substitution.[1] The adjacent 2-methyl group provides steric bulk, potentially slowing the reaction compared to unhindered esters.
Standard Operating Procedure (SOP)
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.0 equiv Ester : 3.0–5.0 equiv Hydrazine Hydrate (64-80%) | Excess hydrazine drives the equilibrium and prevents dimer formation (bis-hydrazides). |
| Solvent | Absolute Ethanol (EtOH) | Protic solvents stabilize the transition state.[1] Methanol is faster but more toxic; EtOH is standard.[1] |
| Concentration | 0.5 M to 1.0 M | High concentration improves kinetics for hindered substrates.[1] |
| Temperature | Reflux (78°C) | Essential to overcome the energy barrier created by the 2-methyl steric hindrance. |
| Time | 4 – 12 Hours | Monitor via TLC (stain with PMA or Ninhydrin; hydrazides stain distinctively).[1] |
Step-by-Step:
-
Dissolve the Methyl 2-methyloxolane-3-carboxylate in Absolute Ethanol (3 vol).
-
Add Hydrazine Hydrate (3.0 equiv) dropwise at room temperature.
-
Heat to reflux.[1][5] Safety: Ensure the condenser is efficient; hydrazine vapor is toxic.[1]
-
Monitor reaction.[1][5][6] If conversion stalls >80%, add 1.0 equiv more hydrazine and continue reflux.
-
Cool to Room Temperature. If the product crystallizes, filter immediately. If not, proceed to Module 3.
Module 3: Purification & Hydrazine Removal
The Challenge: Hydrazine hydrate is toxic, carcinogenic, and difficult to remove completely because it "streaks" on silica columns and co-elutes with polar hydrazides.
Troubleshooting Guide: Isolation
Scenario A: Product Precipitates (Ideal)
-
Cool mixture to 0°C.
-
Wash with cold Ethanol (removes unreacted ester) and then Diethyl Ether (removes hydrazine).[1]
Scenario B: Product is an Oil/Soluble (Common with this scaffold) DO NOT rely solely on Rotary Evaporation.[1] Hydrazine has a high boiling point (114°C) and sticks to the product.
The Azeotropic Remediation Technique:
-
Concentrate the reaction mixture to remove bulk Ethanol.[1]
-
Add Toluene or Xylene (approx. 5-10 volumes relative to residue).
-
Rotary evaporate again.[1][4][5] Toluene forms a positive azeotrope with hydrazine/water, effectively "carrying" the toxic reagents out of the oil.[1]
-
Repeat 2-3 times.
-
Triturate the resulting oil with Hexanes or MTBE to induce crystallization.[1]
Troubleshooting FAQ
Q1: My reaction stalls at 90% conversion. Should I increase the temperature?
A: No. Increasing temperature beyond ethanol reflux often degrades the oxolane ring or causes oxidation.[1] Instead, increase the concentration . If you are running at 0.1 M, the intermolecular reaction is too slow against the steric bulk. Increase concentration to 1.0 M (neat reaction is also possible but risky due to exotherms).[1]
Q2: The NMR shows a "double" set of peaks. Is my product impure?
A: Not necessarily. This is likely due to Rotamerism or Diastereomers .[1]
-
Rotamers: The N-N bond in hydrazides has restricted rotation.[1] Run the NMR at 50°C. If the peaks coalesce, it is rotamerism (pure product).
-
Diastereomers: If peaks remain distinct at high temp, you have a mix of cis and trans isomers.[1] Refer to Module 1 for separation strategies.
Q3: How do I safely clean glassware contaminated with Hydrazine?
A: Never put hydrazine-contaminated glass directly into a base bath.[1]
-
Protocol: Rinse glassware with a dilute solution of Sodium Hypochlorite (Bleach) .[1] This oxidizes hydrazine to Nitrogen gas (
) and water.[1] -
Warning: Perform this in a fume hood; the reaction generates gas.[1]
Q4: I see a secondary spot on TLC moving faster than my product. What is it?
A: This is likely the Bis-hydrazide (Dimer) , formed if the hydrazine concentration was too low.
-
Mechanism:[1] The newly formed hydrazide acts as a nucleophile and attacks another molecule of ester.[1]
-
Fix: You cannot easily revert this.[1] Purify by column chromatography (MeOH/DCM gradient). Prevent it next time by using a larger excess of hydrazine (>3 equiv) and adding the ester to the hydrazine solution.[1]
Logic Tree: Troubleshooting Low Yields
Figure 2: Decision matrix for troubleshooting reaction outcomes.
References
- Hydrazide Synthesis (General): Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard text for nucleophilic substitution conditions).
-
Hydrazine Removal (Azeotropic): Berillo, D. "Remove excess hydrazine hydrate?" ResearchGate. (Validated technique for non-chromatographic removal).
-
Stereoselective Hydrogenation of Furans: Organic Syntheses, Coll. Vol. 5, p. 544.[6] (General protocols for furan reduction).
-
Oxolane Synthesis: "Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran." U.S. Patent 6,479,677.[1] .
-
Cis/Trans Isomerism in THF Acids: "Process for separating cis and trans isomers of cyclopropane carboxylic acids" (Analogous acid separation logic). U.S. Patent 4,306,077.[1] .
Sources
- 1. reddit.com [reddit.com]
- 2. ijpbs.com [ijpbs.com]
- 3. US4306077A - Process for separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 4. CN105061366A - Preparation method of 2-methyltetrahydrofuran-3-ketone stereoisomer with optical activity - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scholarworks.wmich.edu [scholarworks.wmich.edu]
Technical Support Center: 2-Methyloxolane-3-carbohydrazide Purification
The following technical guide serves as a specialized support resource for the purification of 2-Methyloxolane-3-carbohydrazide (also known as 2-methyltetrahydrofuran-3-carbohydrazide). This guide is designed for organic chemists and process engineers encountering specific purity or isolation challenges.
Ticket ID: PUR-OXO-003 Subject: Isolation, Purification, and Diastereomeric Separation of 2-Methyloxolane-3-carbohydrazide Status: Active Support Level: Tier 3 (Senior Scientist)[1][2]
Executive Summary & Compound Profile
2-Methyloxolane-3-carbohydrazide is a cyclic ether derivative typically synthesized via the hydrazinolysis of 2-methyltetrahydrofuran-3-carboxylate esters.[1][2]
-
Chemical Nature: Polar, basic (weakly), capable of hydrogen bonding.[1][2]
-
Key Challenge: The molecule possesses two chiral centers (C2 and C3), resulting in diastereomers (cis and trans).[1][2] Commercial preparations are often racemic mixtures of diastereomers unless stereocontrolled synthesis is employed.[1][2]
-
Common Impurities: Unreacted hydrazine (toxic), starting ester, hydrolyzed acid (2-methyltetrahydrofuran-3-carboxylic acid), and symmetrical bis-hydrazide dimers.[1][2]
Troubleshooting & FAQs
Q1: The product remains a viscous oil after workup and will not crystallize. How do I induce solidification?
Diagnosis: Small cyclic hydrazides often form supercooled liquids due to conformational flexibility and hydrogen bonding networks.[1][2] Residual solvents (especially DMF or alcohols) or slight impurities inhibit crystal lattice formation.[1][2] Solution:
-
Trituration: Dissolve the oil in a minimal amount of dry dichloromethane (DCM) or ethyl acetate.[1][2] Add cold diethyl ether or
-pentane dropwise until turbidity persists.[1][2] Scratch the flask wall with a glass rod and cool to -20°C. -
Seed Crystals: If available, add a seed crystal of the pure hydrazide.
-
High-Vacuum Drying: Ensure all solvent is removed (<0.1 mbar for 12 hours). Trace alcohol prevents solidification.[1][2]
Q2: TLC shows a persistent "tailing" spot near the baseline. What is it?
Diagnosis: This is likely residual hydrazine hydrate or the corresponding carboxylic acid salt.[1][2] Hydrazine is highly polar and drags on silica.[1][2] Solution:
-
Detection: Use an aldehyde stain (e.g.,
-anisaldehyde or vanillin).[1][2] Hydrazides and hydrazine form hydrazones (often yellow/orange).[1][2] -
Removal: Wash the organic layer (DCM/Isopropanol 3:[1][2]1) with saturated brine containing 5%
.[1][2] If the impurity is hydrazine, azeotropic removal with toluene is effective, or use a scavenging resin (e.g., aldehyde-functionalized polymer).[1][2]
Q3: How do I separate the cis and trans diastereomers?
Diagnosis: The cis (substituents on the same face) and trans isomers have slightly different physical properties.[1][2] Solution:
-
Flash Chromatography: Use a gradient of Methanol in Dichloromethane (0%
10%).[1][2] The trans-isomer is generally less polar and elutes first due to intramolecular H-bonding shielding the polar groups, whereas the cis-isomer interacts more strongly with the silica stationary phase.[1][2] -
Recrystallization: Fractional recrystallization from Ethanol/Ethyl Acetate often enriches the higher-melting diastereomer (typically the trans isomer due to better packing).[1][2]
Detailed Purification Protocols
Protocol A: Standard Workup (Removal of Hydrazine & Ester)
Best for: Crude reaction mixtures containing excess hydrazine.[1][2]
-
Concentration: Evaporate the reaction solvent (usually Ethanol or Methanol) under reduced pressure.
-
Dissolution: Redissolve the residue in DCM:Isopropanol (4:1) . Pure DCM may not dissolve the polar hydrazide efficiently.[1][2]
-
Washing:
-
Drying: Dry over anhydrous
, filter, and concentrate. -
Precipitation: Triturate the residue with cold Diethyl Ether to yield an off-white solid.[1][2]
Protocol B: Silica Gel Flash Chromatography
Best for: Isolating pure diastereomers or removing bis-hydrazide byproducts.[1][2]
| Parameter | Specification | Notes |
| Stationary Phase | Silica Gel 60 ( | Neutral pH silica is preferred.[1][2] |
| Column Packing | Slurry pack in DCM | Prevents cracking due to heat of adsorption.[1][2] |
| Mobile Phase A | Dichloromethane (DCM) | Weak solvent.[1][2] |
| Mobile Phase B | Methanol (MeOH) | Strong solvent.[1][2] |
| Gradient | 0% B (3 CV) | Slow gradient essential for diastereomer separation.[1][2] |
| Additives | 1% Triethylamine (optional) | Reduces tailing if the compound sticks.[1][2] |
| Detection | UV (210 nm) or Iodine Chamber | Hydrazide carbonyl absorption is weak; Iodine is robust.[1][2] |
Protocol C: Recrystallization (High Purity)
Best for: Final polishing of solid product.[1][2]
-
Solvent Screening: Test solubility in boiling Ethyl Acetate (EtOAc).
-
Procedure:
Decision Logic & Workflows
Workflow 1: Purification Decision Tree
This diagram illustrates the logical path for choosing the correct purification method based on the state of the crude material.[1][2]
Figure 1: Decision matrix for selecting purification techniques based on physical state and impurity profile.[1][2]
Workflow 2: Diastereomer Separation Logic
This diagram details the mechanism and process for separating the cis and trans isomers.
Figure 2: Chromatographic separation logic for 2-methyloxolane-3-carbohydrazide diastereomers.
References
-
Standard Hydrazide Synthesis & Purification
-
Smith, M. B., & March, J.[2] (2007).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley.[1][2] (General reactivity of esters to hydrazides).[1][2][3]
-
Ragnarsson, U.[2] (2001).[1][2] Synthetic methodology for alkyl carbazates . Chemical Society Reviews, 30(4), 205-213.[1][2] Link
-
-
Purification of Cyclic Ethers & Diastereomers
-
Chromatographic Techniques for Polar Compounds
-
Specific Hydrazide Workup Protocols
Sources
Technical Support Center: Synthesis of 2-Methyloxolane-3-carbohydrazide
This guide is intended for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Methyloxolane-3-carbohydrazide. This document provides in-depth troubleshooting advice and answers to frequently asked questions, based on established principles of organic synthesis and field-proven insights.
Introduction to the Synthesis
The synthesis of 2-Methyloxolane-3-carbohydrazide typically involves the hydrazinolysis of a corresponding ester, such as ethyl or methyl 2-methyloxolane-3-carboxylate, with hydrazine hydrate. While this is a common and generally efficient transformation, several side reactions can occur, leading to impurities and reduced yields. Understanding these potential pitfalls is crucial for successful synthesis.
Core Reaction Pathway
The primary reaction involves the nucleophilic acyl substitution at the carbonyl carbon of the ester by hydrazine.
Experimental Protocol: General Procedure for 2-Methyloxolane-3-carbohydrazide Synthesis
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting ester (e.g., ethyl 2-methyloxolane-3-carboxylate) (1.0 eq).
-
Add a suitable solvent, such as ethanol or isopropanol.
-
Add hydrazine hydrate (typically 1.5 to 3.0 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the initial exothermic reaction subsides, heat the mixture to reflux and maintain for a period of 3 to 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, their probable causes, and recommended solutions.
| Observed Issue | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of side products. 3. Product loss during workup/purification. | For Incomplete Reaction: - Increase the reaction time and continue to monitor by TLC/LC-MS. - Increase the amount of hydrazine hydrate to drive the equilibrium towards the product. A large excess is often used in hydrazide synthesis.[1] - Increase the reaction temperature, but be mindful of potential side reactions. For Side Product Formation: - Refer to the specific side reaction entries below. For Product Loss: - Ensure the product is fully precipitated before filtration by cooling for an adequate amount of time. - Use a minimal amount of cold solvent for washing the precipitate to avoid redissolving the product. |
| Presence of a Higher Molecular Weight Impurity | Formation of a 1,2-diacylhydrazine byproduct. This occurs if the initially formed carbohydrazide reacts with another molecule of the starting ester. | - Use a larger excess of hydrazine hydrate to ensure the ester preferentially reacts with hydrazine rather than the product hydrazide. - Add the ester slowly to a solution of hydrazine hydrate to maintain a high concentration of hydrazine throughout the reaction. |
| TLC/LC-MS shows multiple unknown spots/peaks, some with lower molecular weight | Ring-opening of the 2-methyloxolane ring. The ether linkage in the oxolane ring can be susceptible to cleavage under harsh conditions, particularly acidic conditions that may arise from impurities in the starting materials or be generated during the reaction.[2][3][4] | - Ensure all reagents and solvents are of high purity and free from acidic contaminants. - Avoid excessively high reaction temperatures or prolonged reaction times. - If acidic conditions are suspected, the reaction can be run with a non-nucleophilic base to scavenge any acid present. However, basic conditions can also promote other side reactions. |
| Product is an oil or fails to crystallize | 1. Presence of impurities depressing the melting point. 2. Residual solvent. 3. Inherent property of a specific stereoisomer. | For Impurities: - Purify the crude product using column chromatography or recrystallization from an appropriate solvent system. For Residual Solvent: - Ensure the product is dried thoroughly under high vacuum, possibly with gentle heating. For Stereoisomers: - The starting ester may be a mixture of stereoisomers, leading to a mixture of products that is more difficult to crystallize. Consider purification by chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal amount of hydrazine hydrate to use?
A1: Typically, a molar excess of hydrazine hydrate is used to ensure complete conversion of the ester and to minimize the formation of diacylhydrazine byproducts.[1] A common range is 1.5 to 5 equivalents relative to the ester. The optimal amount should be determined empirically for your specific reaction scale and conditions.
Q2: Can I run this reaction neat (without a solvent)?
A2: While some hydrazinolysis reactions can be performed neat, using a solvent like ethanol or methanol is generally recommended. The solvent helps to homogenize the reaction mixture and control the reaction temperature, especially during the initial exothermic phase.
Q3: My starting ester is a mixture of diastereomers. Will this affect the reaction?
A3: The reaction will proceed with a mixture of diastereomers, yielding a corresponding mixture of diastereomeric carbohydrazides. This may make purification, especially crystallization, more challenging. If a single diastereomer is required, it is often best to separate the isomers at the ester stage or an earlier synthetic step.
Q4: How stable is the 2-methyloxolane ring during this reaction?
A4: The 2-methyloxolane (a substituted tetrahydrofuran) ring is generally stable under the neutral to slightly basic conditions of hydrazinolysis. However, it can be susceptible to ring-opening under strongly acidic or Lewis acidic conditions.[2][3][4][5] It is crucial to use reagents and solvents that are free of acidic impurities.
Q5: What are the safety precautions when working with hydrazine hydrate?
A5: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is also a reducing agent and can react violently with oxidizing agents.
Reaction and Side-Product Pathways
The following diagram illustrates the desired synthetic pathway to 2-Methyloxolane-3-carbohydrazide and the key potential side reactions.
Caption: Main and side reaction pathways in the synthesis.
References
-
Samaszko-Fiertek, J., Dmochowska, B., Slusarz, R., & Madaj, J. (2018). The Oxolane Ring Opening of Some Muramic Acid Derivatives Under Acidic Conditions. Letters in Organic Chemistry, 15(8), 693-697. Available online: [Link]
-
Bentham Science Publishers. (2018). The Oxolane Ring Opening of Some Muramic Acid Derivatives Under Acidic Conditions. Letters in Organic Chemistry, 15(8). Available online: [Link]
-
ResearchGate. (2018). Request PDF: The Oxolane Ring Opening Of Some Muramic Acid Derivatives Under Acidic Conditions. Available online: [Link]
-
ResearchGate. (n.d.). (PDF) Development and Assessment of Green Synthesis of Hydrazides. Available online: [Link]
-
Patel, R. B., Patel, M. R., & Patel, K. C. (2009). Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry. Indian Journal of Pharmaceutical Sciences, 71(2), 144–148. Available online: [Link]
-
Mead, K. T., & Yang, H. L. (2000). Intramolecular ring-opening reactions of 2-oxetanones leading to tetrahydrofuran ring formation: a Lewis-acid study. The Journal of Organic Chemistry, 65(10), 3033-3038. Available online: [Link]
-
Sicaire, A. G., Vian, M., Filly, A., Li, Y., Bily, A., & Chemat, F. (2020). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. Molecules, 25(15), 3417. Available online: [Link]
-
EFSA Panel on Food Contact Materials, Enzymes and Processing Aids (CEP), et al. (2022). Safety assessment of 2-methyloxolane as a food extraction solvent. EFSA Journal, 20(3), e07138. Available online: [Link]
-
Regulations.gov. (2022). Safety assessment of 2-methyloxolane as a food extraction solvent. Available online: [Link]
-
Al-Ostath, A. I., & Al-Assar, Z. A. A. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(5), 2315-2322. Available online: [Link]
-
Lee, H. J., Lee, J. H., & Shin, Y. (2018). Facile ring opening reaction of oxazolone enables efficient amidation for aminoisobutyric acid. Archives of Pharmacal Research, 41(5), 481–489. Available online: [Link]
- Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.
-
Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2009). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, 14(10), 3971–3986. Available online: [Link]
-
ResearchGate. (n.d.). Production of 2-methyloxolane from hemicellulose-rich biomass (summarized). | Download Scientific Diagram. Available online: [Link]
-
Beccari, F., Binello, A., Tagliapietra, S., Bovolin, P., & Cravotto, G. (2024). 2-Methyloxolane as an effective bio-based solvent for the removal of βN-alkanoyl-5-hydroxytryptamines from Arabica green coffee beans. Food Chemistry, 460, 140135. Available online: [Link]
Sources
"stability of 2-Methyloxolane-3-carbohydrazide under different conditions"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-Methyloxolane-3-carbohydrazide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this molecule. As direct stability data for this specific compound is not widely published, this guide is built upon established principles of its core functional groups: the carbohydrazide moiety and the oxolane (tetrahydrofuran) ring .
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of 2-Methyloxolane-3-carbohydrazide.
Q1: What are the primary chemical liabilities of 2-Methyloxolane-3-carbohydrazide?
A1: The molecule possesses two main functional groups that dictate its stability profile:
-
Carbohydrazide Group (-CONHNH₂): This group is susceptible to both hydrolysis, particularly under acidic or basic conditions, and oxidation. The nitrogen-nitrogen bond is a key site for oxidative degradation.[1]
-
Oxolane (Tetrahydrofuran) Ring: As a cyclic ether, this ring is generally stable but can be susceptible to ring-opening under strong acidic conditions.
Q2: What are the ideal storage conditions for 2-Methyloxolane-3-carbohydrazide?
A2: To maximize shelf-life, the compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to the three primary degradation triggers: heat, light, and atmospheric oxygen. The container should be tightly sealed to prevent moisture ingress, which could facilitate hydrolysis.
Q3: My compound appears to be degrading in my acidic HPLC mobile phase. What is the likely cause?
A3: This is a common issue. The most probable cause is acid-catalyzed hydrolysis of the carbohydrazide functional group. Studies on similar hydrazide conjugates show that they are increasingly unstable in acidic solutions (pH 4-6), with stability increasing as the pH approaches neutrality.[2][3] Consider increasing the pH of your mobile phase to 6.0-7.0, if compatible with your chromatography, to improve stability during the analytical run.
Q4: I've noticed a yellow or reddish discoloration in my sample after it was left on the bench. What could this be?
A4: Discoloration is often an indicator of oxidation. The hydrazide moiety can be oxidized by atmospheric oxygen, a reaction that can be accelerated by trace metal ions or light exposure.[1] This process can form highly colored diazene products.[4] Ensure samples are protected from light and consider using amber vials. If metal contamination is suspected, the use of a chelating agent like EDTA in your formulation or solvent system may be beneficial.
Q5: Is the compound sensitive to heat?
A5: Yes. While the oxolane ring is thermally stable, the carbohydrazide functional group can be sensitive to high temperatures. The parent compound, carbohydrazide, decomposes upon melting around 153°C.[5] For experimental work, it is advisable to avoid prolonged exposure to temperatures above 60-70°C to prevent thermal decomposition.
Troubleshooting Guide: Investigating Unexpected Degradation
Use this guide to diagnose and resolve common stability issues encountered during your experiments.
Issue 1: Loss of Potency or Appearance of Unknown Peaks in LC-MS
| Symptom | Potential Cause | Recommended Action |
| New peak observed in acidic conditions. | Acid-Catalyzed Hydrolysis: The carbohydrazide bond is likely breaking, or the oxolane ring may be opening under very harsh acidic stress.[2][6] | Neutralize the sample immediately after preparation. Analyze the sample against a freshly prepared standard. Increase the pH of the analytical mobile phase if possible. |
| Multiple new peaks after exposure to air or light. | Oxidation: The hydrazide group is prone to oxidation, which can lead to several degradation products.[1][7][8] | Prepare and handle samples under an inert atmosphere (N₂ or Ar). Use amber glassware or protect samples from light. Purge solvents with an inert gas before use. |
| Degradation observed in the presence of metal-containing reagents. | Metal-Catalyzed Oxidation: Transition metal ions can significantly enhance the rate of hydrazide oxidation.[1] | Use high-purity, metal-free reagents. If contamination is unavoidable, consider adding a small amount of a chelating agent (e.g., EDTA) to your sample diluent. |
| Sample degradation after heating. | Thermal Decomposition: The molecule may be degrading due to excessive heat. | Reduce the temperature and duration of any heating steps. Perform a time-course experiment at a lower temperature to determine the stability threshold. |
Troubleshooting Workflow Diagram
This diagram provides a logical decision path for identifying the root cause of degradation.
Caption: Troubleshooting Decision Tree for Degradation.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH Q1A(R2) guidelines.[9][10]
Objective: To generate a degradation profile for 2-Methyloxolane-3-carbohydrazide under various stress conditions. A target degradation of 5-20% is ideal.
Materials:
-
2-Methyloxolane-3-carbohydrazide
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Calibrated pH meter, HPLC system with UV or MS detector, photostability chamber, temperature-controlled oven.
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., water or methanol).
-
Stress Conditions: For each condition, prepare a sample in duplicate. Also, prepare a control sample (stock solution diluted to the final concentration with solvent) stored at 5°C.
| Stress Condition | Reagent/Setup | Incubation Time & Temperature | Quenching/Neutralization |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C (adjust as needed) | Neutralize with an equimolar amount of 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH | 2 hours at 60°C (adjust as needed) | Neutralize with an equimolar amount of 0.1 M HCl |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature | Dilute with mobile phase to stop the reaction |
| Thermal | Oven | 48 hours at 80°C | Cool to room temperature |
| Photolytic | Photostability Chamber | Expose to ICH Q1B option 2 conditions (1.2 million lux hours and 200 W h/m²) | N/A |
-
Sample Analysis:
-
After the incubation period, quench the reactions as described in the table.
-
Dilute all samples (including the control) to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze all samples by a suitable stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.
-
Examine the chromatograms for the appearance of new peaks (degradation products). Ensure mass balance is achieved.
-
Forced Degradation Workflow Diagram
Caption: Workflow for a Forced Degradation Study.
Potential Degradation Pathways
Based on the chemistry of the functional groups, the following degradation pathways are most likely.
Caption: Plausible Degradation Pathways.
References
-
Phadnis, N., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry, 89, 5841-5845. [4][7]
-
Timmins, G.S., et al. (2001). A mechanistic study on the oxidation of hydrazides: application to the tuberculosis drug isoniazid. Chemical Communications. [8]
-
Kovacs, T., et al. (2005). Hydrazide Derivatives Produce Active Oxygen Species as Hydrazine. Protein and Peptide Letters, 12(8), 807-11. [1]
-
Gudmundsdottir, A.V., Paul, C.E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-84. [2][3]
-
Rashid, M., et al. (2019). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. PLoS One, 14(7), e0219924. [11]
-
Ataman Kimya. Carbohydrazide.
-
Alsante, K.M., et al. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 35(2). [12]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Analytical Methods for Hydrazines. Toxicological Profile for Hydrazines. [13]
-
CymitQuimica. CAS 497-18-7: Carbohydrazide. [14]
-
Ataman Kimya. CARBOHYDRAZIDE (1,3-DIAMINOUREA).
-
Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave. [9]
-
Rawat, T., & Pandey, I.P. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences & Research, 7(5), 238-241. [15]
-
ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
-
Wikipedia. (n.d.). Carbohydrazide. [5]
-
Quora. (2019). Is THF acidic or basic?. [16]
-
Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques. [10]
-
OSHA. (n.d.). HYDRAZINE Method no.: 20. [17]
-
George, G.D., & Stewart, J.T. (1990). HPLC determination of trace hydrazine in the presence of its degradation product, phenelzine sulphate. Journal of Liquid Chromatography, 13(14), 2861-2873. [18]
-
Schwarzenbach, R.P., Gschwend, P.M., & Imboden, D.M. (2003). Hydrolysis. Environmental Organic Chemistry. [19]
-
Pharmacy 180. (n.d.). Drug degradation pathways. [6]
-
Wang, S., et al. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ACS Omega. [20][21]
Sources
- 1. Hydrazide derivatives produce active oxygen species as hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carbohydrazide - Wikipedia [en.wikipedia.org]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt [organic-chemistry.org]
- 8. A mechanistic study on the oxidation of hydrazides: application to the tuberculosis drug isoniazid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. CAS 497-18-7: Carbohydrazide | CymitQuimica [cymitquimica.com]
- 15. pharmainfo.in [pharmainfo.in]
- 16. quora.com [quora.com]
- 17. osha.gov [osha.gov]
- 18. scispace.com [scispace.com]
- 19. web.viu.ca [web.viu.ca]
- 20. researchgate.net [researchgate.net]
- 21. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Methyloxolane-3-carbohydrazide
Core Directive: The "Yield Trap" in Polar Scaffolds
Synthesizing 2-Methyloxolane-3-carbohydrazide (also known as 2-methyltetrahydrofuran-3-carbohydrazide) presents a deceptive challenge. While the fundamental reaction—hydrazinolysis of an ester—is textbook chemistry, the specific combination of the oxolane (tetrahydrofuran) ring and the hydrazide moiety creates a "solubility trap" that frequently devastates isolated yields.
The primary yield loss mechanism is rarely the reaction conversion itself; it is the work-up . The product is highly polar and water-soluble, making standard aqueous extractions (e.g., EtOAc/Water) inefficient. Furthermore, the steric bulk of the 2-methyl group adjacent to the 3-carbonyl reaction center can retard kinetics, leading to incomplete conversion if not thermally driven.
This guide moves beyond standard protocols to address the specific physicochemical hurdles of this scaffold.
Reaction Design & Optimization
Phase 1: Pre-Reaction Parameters
Q: Why is my reaction stalling despite using standard hydrazine equivalents? A: The 2-methyl substituent exerts steric hindrance on the 3-ester carbonyl. Standard equivalents (1.2–1.5 eq) are insufficient for driving kinetics in sterically crowded systems.
-
Protocol Adjustment: Increase Hydrazine Hydrate (
) loading to 3.0 – 5.0 equivalents . -
Mechanism: High concentration forces the equilibrium forward and, critically, suppresses the formation of the bis-hydrazide dimer (where one hydrazine molecule attacks two ester molecules), a common side product in low-concentration mixtures.
Q: Which solvent system maximizes conversion for this oxolane derivative? A: Avoid non-polar solvents. Use Absolute Ethanol (EtOH) or Methanol (MeOH) .
-
Reasoning: The starting material (ester) and the hydrazine reagent must form a homogeneous phase. The oxolane ring is an ether; it is compatible with alcohols.
-
Green Alternative: If available, 2-MeTHF (2-methyltetrahydrofuran) can be used as a solvent to allow for azeotropic water removal, though ethanol is superior for solubilizing the polar transition state.
Phase 2: Reaction Execution (The Kinetic Barrier)
Q: The reaction is slow at room temperature. Can I heat it without degrading the oxolane ring? A: Yes. The tetrahydrofuran ring is stable to basic nucleophilic attack by hydrazine.
-
Recommendation: Reflux at 78°C (Ethanol) for 4–6 hours.
-
Monitoring: Do not rely on UV visualization alone (hydrazides have weak chromophores). Use a stain like Iodine or Phosphomolybdic Acid (PMA) on TLC to visualize the hydrazide product, which will appear much more polar (lower
) than the starting ester.
Critical Workflow: Work-up & Purification
This is where 80% of yield is lost.
Q: I see product on TLC, but after aqueous extraction, my mass recovery is <20%. Where did it go? A: Your product is in the aqueous waste layer. 2-Methyloxolane-3-carbohydrazide is an amphiphilic molecule with high water solubility due to the hydrazide H-bond donors and the ether oxygen acceptor.
Corrective Protocol: The "Salting-Out" or "Evaporation" Method
| Method | Suitability | Protocol |
| A. Direct Evaporation (Preferred) | Small Scale (<5g) | 1. Rotovap the reaction mixture to dryness (remove EtOH and excess Hydrazine).2. Co-evaporate with Toluene (2x) to azeotrope off residual hydrazine/water.3. Recrystallize the residue from EtOH/Et₂O or IPA . |
| B. Continuous Extraction | Large Scale (>10g) | 1. Dilute crude with minimal water.2. Use a continuous liquid-liquid extractor with Dichloromethane (DCM) or Chloroform for 12-24h.3. The organic layer will slowly accumulate the product. |
| C. Salting Out | Difficult Separations | 1. Saturate the aqueous layer with NaCl .2. Extract with n-Butanol (n-BuOH).3. Evaporate n-BuOH (high boiling point, requires good vacuum). |
Visualizing the Pathway
The following diagram illustrates the kinetic competition and the critical purification decision tree.
Figure 1: Reaction optimization and purification decision tree to avoid aqueous loss.
Troubleshooting Guide (FAQ)
Issue: Product is an Oils/Gum instead of a Solid
-
Cause: Residual hydrazine hydrate or solvent impurities (ethanol) are trapped in the crystal lattice, or the presence of stereoisomers (cis/trans mixture) prevents packing.
-
Solution:
-
Trituration: Add cold Diethyl Ether or Hexane to the oil and scratch the flask sides with a glass rod to induce nucleation.
-
High Vacuum: Dry the oil under high vacuum (<1 mbar) at 40°C for 4 hours to remove bound hydrazine.
-
Issue: "Ghost" Spots on TLC
-
Observation: A spot appears near the baseline that trails.
-
Cause: This is likely the Hydrazine salt or the hydrazide interacting with the silica.
-
Fix: Add 1% Ammonia or Triethylamine to your TLC eluent (e.g., DCM:MeOH:NH4OH 90:9:1) to sharpen the peaks and differentiate the product from the baseline.
Issue: Low Yield despite Clean NMR
-
Diagnosis: If the crude NMR shows pure product but the mass is low, you lost it in the water layer.
-
Recovery: Take your aqueous waste, saturate it with NaCl, and extract 5x with Chloroform/Isopropanol (3:1) .
Quantitative Reference Data
| Parameter | Standard Protocol | Optimized Protocol | Impact on Yield |
| Hydrazine Eq. | 1.2 – 1.5 eq | 3.0 – 5.0 eq | Prevents dimers; drives kinetics. |
| Temperature | RT (25°C) | Reflux (78°C) | Overcomes steric hindrance of 2-Me group. |
| Work-up | Partition EtOAc/H₂O | Evaporation / n-BuOH | Prevents 50-80% loss to aqueous phase. |
| Reaction Time | 24 Hours | 4 – 6 Hours | Reduces oxidative degradation of hydrazine. |
References
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Source: National Institutes of Health (PMC) Context: General protocols for hydrazinolysis and purification challenges of polar hydrazides. URL:[Link]
-
Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids. Source: Journal of Applied Pharmaceutical Research Context: Optimization of stoichiometry and thermal conditions for hindered substrates. URL:[Link]
-
2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent. Source: National Institutes of Health (PMC) Context: Physical properties of the 2-methyloxolane scaffold and its stability/solubility profiles.[1][2] URL:[Link]
- Improved processes for making hydrazides (Patent EP2465541A1).
Sources
"troubleshooting hydrazide-hydrazone condensation reactions"
Technical Support Center: Hydrazide-Hydrazone Conjugation Hub
Current Status: Online 🟢 Ticket Subject: Optimization and Troubleshooting of Hydrazide-Hydrazone Condensations Assigned Specialist: Senior Application Scientist
Executive Summary: The Chemistry of Control
Welcome to the technical support hub. You are likely here because your hydrazide-hydrazone conjugation—a staple of bioconjugation, dynamic combinatorial chemistry (DCC), and drug delivery—is suffering from low yields, slow kinetics, or hydrolytic instability.
The reaction between a hydrazide (
-
Nucleophilicity vs. Activation: The carbonyl needs acid to be electrophilic, but the hydrazide needs base to remain nucleophilic.
-
Thermodynamic Equilibrium: The reaction releases water; in aqueous media, hydrolysis is the constant enemy.
This guide provides the protocols and mechanistic insights to master these variables.
Module 1: Kinetics & Catalysis (The "Need for Speed")
The Problem: The reaction is sluggish at neutral pH (7.4), but acidic conditions (pH < 4) protonate the hydrazide, killing its reactivity.
The Solution: Nucleophilic Catalysis (The Aniline Effect) . Instead of relying on direct attack, use an aromatic amine (aniline) to form a highly reactive, transient Schiff base (imine) intermediate. This is the "gold standard" for efficient conjugation.
Mechanism: The Aniline Catalytic Cycle
The aniline attacks the aldehyde first (fast) to form a protonated imine. The hydrazide then attacks this imine (which is more electrophilic than the original aldehyde), expelling the aniline to regenerate the catalyst.
Figure 1: The nucleophilic catalytic cycle. Aniline acts as a "chemical funnel," converting the sluggish aldehyde into a hyper-reactive imine intermediate.
Optimization Table: Catalyst Selection
| Catalyst | Typical Conc. | pH Range | Rate Enhancement | Best Application |
| None | N/A | 4.0 - 5.0 | 1x (Baseline) | Simple organic synthesis in dry solvents. |
| Aniline | 10 - 100 mM | 4.5 - 7.0 | 10x - 400x | Standard bioconjugation (antibodies, proteins). |
| p-Phenylenediamine | 1 - 10 mM | 5.0 - 7.0 | >1000x | Rapid labeling; unstable in air (oxidizes). |
| Anthranilic Acid | 10 - 50 mM | 6.0 - 7.4 | High | Biological applications requiring non-toxic catalysts. |
Module 2: Thermodynamics (Fighting Hydrolysis)
The Problem: Acylhydrazone formation is reversible.
In water, the equilibrium constant (
Troubleshooting Protocol:
-
Water Scavenging (Organic Solvents):
-
Add activated 4Å Molecular Sieves to the reaction vessel.
-
Use a Dean-Stark trap for large-scale reflux (toluene/benzene).
-
Why? Le Chatelier’s principle dictates that removing water drives the reaction to the right.
-
-
Concentration & Stoichiometry:
-
Run the reaction at the highest possible concentration (0.1 M - 1.0 M).
-
Use a large excess (5–10 equiv) of the cheaper reagent (usually the hydrazide).
-
-
Structural Stabilization:
-
Fact: Acylhydrazones (from hydrazides) are more stable than alkylhydrazones (from alkyl hydrazines) due to resonance with the carbonyl.
-
Tip: If possible, use aromatic aldehydes . They form conjugated systems that are significantly more resistant to hydrolysis than aliphatic variants.
-
Standard Operating Procedure (SOP)
Protocol: Aniline-Catalyzed Bioconjugation For labeling a protein/antibody (aldehyde-functionalized) with a hydrazide tag.
-
Buffer Prep: Prepare 0.1 M Sodium Acetate / 0.1 M Sodium Phosphate buffer, pH 6.0.
-
Catalyst Addition: Dissolve pure Aniline to a final concentration of 100 mM in the buffer. Note: Aniline oxidizes; use fresh or distilled stock.
-
Reactant Mixing:
-
Add the Aldehyde component (e.g., oxidized antibody) to 10–50 µM.
-
Add the Hydrazide linker (e.g., Biotin-Hydrazide) to 500 µM (10–50 molar excess).
-
-
Incubation: Incubate at 25°C for 1–2 hours. (Without aniline, this would take 12–24 hours).
-
Purification: Desalt immediately using a spin column (PD-10 or Zeba) equilibrated in PBS (pH 7.4) .
-
Critical: Do not elute in acidic buffer; the product will hydrolyze.
-
Troubleshooting Matrix (FAQ)
Q1: My yield is low (<30%). What is the first thing I should check?
-
Check pH: If pH < 4, the hydrazide (
) is protonated and inactive. If pH > 7, the aldehyde is not activated. Target pH 4.5–5.5 for uncatalyzed reactions, or pH 6.0 with aniline. -
Check Sterics: Are you reacting a ketone? Ketones react much slower than aldehydes. You must increase temperature (40–60°C) or catalyst concentration (up to 300 mM aniline).
Q2: The product decomposes during purification on silica gel.
-
Cause: Silica gel is slightly acidic. This catalyzes hydrolysis.[1][2][3]
-
Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in the eluent to neutralize acidity. Alternatively, switch to neutral alumina or reverse-phase (C18) chromatography.
Q3: I see a precipitate, but it’s not my product.
-
Cause: Aggregation.[4] Hydrazones (especially aromatic ones) can be hydrophobic and "stack."
-
Fix: Add a co-solvent. DMSO or DMF (10–20%) is standard. For proteins, ensure the hydrazide linker has a PEG spacer (e.g.,
-Hydrazide) to maintain solubility.
Q4: Can I make the bond permanent?
-
Yes. Perform a Reductive Amination .
-
After hydrazone formation, add Sodium Cyanoborohydride (
) (20–50 mM). -
This reduces the
bond to a stable (hydrazine) linkage, which is hydrolytically stable.
-
Visual Troubleshooting Flowchart
Figure 2: Decision tree for diagnosing reaction failure.
References
-
Dirksen, A., & Dawson, P. E. (2008).[5][6] Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543–2548.
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.
-
Cordes, E. H., & Jencks, W. P. (1962). Nucleophilic catalysis of semicarbazone formation by anilines. Journal of the American Chemical Society, 84(5), 826–831.
-
Hermanson, G. T. (2013).[5] Bioconjugate Techniques (3rd ed.).[5] Academic Press. (Chapter 3: The Chemistry of Reactive Groups).
Sources
- 1. scispace.com [scispace.com]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. 改良された固定化および糖タンパク質の結合 | Thermo Fisher Scientific - JP [thermofisher.com]
"peroxide formation in 2-methyloxolane and its prevention"
Technical Support Center: 2-Methyloxolane (2-MeTHF) Stability & Safety
Topic: Peroxide Formation in 2-Methyloxolane and its Prevention Ticket ID: #2MTHF-PEROX-001 Status: Open for Resolution
Executive Summary
2-Methyloxolane (2-MeTHF) is widely adopted as a "greener," bio-based alternative to Tetrahydrofuran (THF) due to its higher boiling point (80°C), lower water miscibility, and easier recycling.
The Critical Risk: While 2-MeTHF has a slower rate of peroxidation than THF due to steric hindrance at the
This guide provides a tiered troubleshooting workflow for detecting, removing, and preventing peroxides in 2-MeTHF.
Tier 1: Rapid Diagnostics (Detection)
User Query: "I found an old bottle of 2-MeTHF. How do I know if it's safe to use?"
The Golden Rule: Never open a container that shows visible crystallization or stratification (oil layers) around the cap. This indicates severe polymerization or peroxide concentration. Evacuate and contact EHS immediately.
Diagnostic Workflow
If the liquid appears clear, proceed with the following testing hierarchy.
Figure 1: Decision tree for assessing solvent safety. Note that test strips are only a first-line defense.
Quantitative Protocol: Iodometric Titration (ASTM E298 Modified)
For precise quantification (essential before distillation), use this self-validating protocol.
Reagents:
-
Glacial Acetic Acid (degassed)
-
Sodium Iodide (NaI) or Potassium Iodide (KI) crystals
-
0.01 N or 0.1 N Sodium Thiosulfate (
) standard solution -
Starch indicator
Procedure:
-
Blank: Mix 20 mL Acetic Acid + 1 g NaI. Let stand 15 mins. Titrate with Thiosulfate until colorless. (Volume =
) -
Sample: Mix 20 mL Acetic Acid + 1 g NaI + 10.0 mL 2-MeTHF .
-
Incubate: Store in the dark for 15 minutes. (Yellow/Brown color indicates iodine liberation).
-
Titrate: Add 50 mL water. Titrate with Thiosulfate until light yellow. Add starch (turns blue). Continue dropwise until colorless. (Volume =
)
Calculation:
-
N = Normality of Thiosulfate
-
17000 = Factor converting meq/g to mg/kg (ppm) based on peroxide weight.
Tier 2: Remediation & Recovery (Action)
User Query: "My solvent has 45 ppm peroxides. Can I just distill it to clean it?"
CRITICAL WARNING: NEVER distill peroxide-containing solvents to remove peroxides. Distillation removes the volatile solvent, leaving the peroxides behind in the boiling flask where they concentrate to explosive levels. You must remove peroxides before distillation.[3][4]
Comparison of Removal Methods
| Method | Efficiency | Pros | Cons | Recommended For |
| Activated Alumina | High | Dry method; no water added; high capacity. | Slower than washing; requires filtration. | Pre-distillation prep (Best Practice). |
| Molecular Sieves (4A) | Medium | Removes water and peroxides simultaneously. | Slow kinetics; requires regeneration. | Long-term storage maintenance.[1][2][3][5][6][7][8] |
| Ferrous Sulfate ( | High | Rapid reduction of peroxides.[9] | Messy; saturates solvent with water; requires separation. | Bulk solvent recovery (if water is acceptable). |
Recommended Protocol: Activated Alumina Scrub
This method is preferred because it does not introduce water into your anhydrous 2-MeTHF.
-
Preparation: Use Basic Activated Alumina (Brockmann I).
-
Ratio: Use approximately 5-10 g of Alumina per 100 mL of solvent.
-
Process:
-
Validation: Retest with a quant strip. If <5 ppm, it is safe to distill.
Tier 3: Prevention & Mechanism (Long-Term)
User Query: "Why does 2-MeTHF form peroxides if it's 'stable'? How do I stop it?"
The Mechanism: Radical Autoxidation
2-MeTHF is more stable than THF because the methyl group sterically hinders the
Figure 2: The autoxidation cycle. The presence of light and oxygen drives the formation of hydroperoxides.[10]
Prevention Strategy
-
Stabilization: Ensure your 2-MeTHF contains BHT (Butylated hydroxytoluene) .[5][6]
-
Inert Atmosphere: Store under Nitrogen or Argon.[2] Oxygen is the fuel for the mechanism above; without it, the reaction stops.
-
Container Choice: Use amber glass or metal cans to block UV light (the initiator).
References
-
Viridis Chemical. (2023).[13] 2-Methyltetrahydrofuran (2-MeTHF) Technical Data Sheet. Retrieved from [Link]
-
ASTM International. (2017).[14] ASTM E298-17, Standard Test Methods for Assay of Organic Peroxides. West Conshohocken, PA. Retrieved from [Link]
-
Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[5] ChemPubSoc Europe. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Peroxide-Forming Chemicals Hazard Communication. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. otago.ac.nz [otago.ac.nz]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. Is 2-Methyltetrahydrofuran green solvent?What is it used for?_Chemicalbook [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. furan.com [furan.com]
- 8. nbinno.com [nbinno.com]
- 9. uwyo.edu [uwyo.edu]
- 10. youtube.com [youtube.com]
- 11. cms.chempoint.com [cms.chempoint.com]
- 12. thomassci.com [thomassci.com]
- 13. img.antpedia.com [img.antpedia.com]
- 14. lonroy.com [lonroy.com]
Validation & Comparative
A Comparative Guide to the Structural Analysis of 2-Methyloxolane-3-carbohydrazide Derivatives
This guide provides a comprehensive comparison of the structural analysis of 2-Methyloxolane-3-carbohydrazide derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. As researchers and drug development professionals, a thorough understanding of the three-dimensional structure of these molecules is paramount for elucidating their mechanism of action, optimizing their biological activity, and ensuring their safety and efficacy. This document will delve into the key analytical techniques and computational methods employed for their structural characterization, supported by experimental data and established protocols.
Introduction to 2-Methyloxolane-3-carbohydrazide Derivatives
The 2-Methyloxolane (also known as 2-methyltetrahydrofuran) ring is a prevalent scaffold in numerous natural products and pharmacologically active compounds, valued for its favorable physicochemical properties and metabolic stability. When functionalized with a carbohydrazide moiety at the 3-position, a versatile pharmacophore is introduced, capable of forming various hydrogen bonds and coordinating with biological targets. The general structure of these derivatives allows for extensive chemical modification, making them attractive candidates for the development of novel therapeutics. Carbohydrazides and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties[1][2]. The incorporation of the 2-methyloxolane ring is anticipated to modulate these activities and improve pharmacokinetic profiles.
Comparative Analysis of Structural Elucidation Techniques
The unambiguous determination of the molecular structure of 2-Methyloxolane-3-carbohydrazide derivatives relies on a combination of spectroscopic and analytical techniques. Each method provides unique and complementary information.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the constitution and configuration of organic molecules in solution. For 2-Methyloxolane-3-carbohydrazide derivatives, both ¹H and ¹³C NMR are essential.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key signals include the methyl protons of the 2-methyloxolane ring, the diastereotopic methylene protons of the ring, the methine proton at the 3-position, and the exchangeable protons of the carbohydrazide group (-NHNH₂ and -CONH-). The coupling constants between the protons on the oxolane ring are crucial for determining their relative stereochemistry.
-
¹³C NMR: Reveals the number of non-equivalent carbon atoms and their hybridization state. The chemical shifts of the carbon atoms in the oxolane ring are sensitive to the substitution pattern and stereochemistry.
-
2D NMR Techniques (COSY, HSQC, HMBC): These experiments are indispensable for unequivocally assigning all proton and carbon signals, especially in complex derivatives. COSY establishes proton-proton correlations, HSQC links protons to their directly attached carbons, and HMBC reveals long-range proton-carbon connectivities, which is vital for confirming the overall structure.
2.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the derivatives. High-resolution mass spectrometry (HRMS) is particularly important for confirming the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum can also offer valuable structural clues.
2.3. X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, including absolute stereochemistry. For 2-Methyloxolane-3-carbohydrazide derivatives, this technique can precisely determine bond lengths, bond angles, and torsion angles, revealing the conformation of the oxolane ring and the carbohydrazide side chain. Crystal structure analysis also elucidates intermolecular interactions, such as hydrogen bonding networks, which are crucial for understanding the solid-state properties and can provide insights into potential biological interactions[3][4].
2.4. Computational Chemistry (DFT)
Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental data. DFT can be used to:
-
Predict stable conformations of the molecule.
-
Calculate theoretical NMR chemical shifts and coupling constants for comparison with experimental data.
-
Analyze molecular orbitals (HOMO-LUMO) to understand chemical reactivity.
-
Model intermolecular interactions and docking with biological targets[5].
The combination of these techniques provides a holistic understanding of the structural features of 2-Methyloxolane-3-carbohydrazide derivatives.
Comparative Structural Data
The following tables summarize typical structural parameters for the 2-Methyloxolane-3-carbohydrazide scaffold, based on experimental data from closely related heterocyclic carbohydrazides found in the literature and established NMR data for the tetrahydrofuran ring system.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the 2-Methyloxolane-3-carbohydrazide Core
| Atom Numbering | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 (O) | - | - |
| 2 (CH-CH₃) | 3.8 - 4.0 (m) | 75 - 78 |
| 3 (CH-CONH) | 2.8 - 3.2 (m) | 45 - 50 |
| 4 (CH₂) | 1.8 - 2.2 (m) | 30 - 35 |
| 5 (CH₂) | 3.6 - 3.8 (m) | 68 - 72 |
| 6 (CH₃) | 1.1 - 1.3 (d) | 20 - 23 |
| 7 (C=O) | - | 170 - 175 |
| 8 (NH) | 8.5 - 9.5 (br s) | - |
| 9 (NH₂) | 4.0 - 5.0 (br s) | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.
Table 2: Comparison of Key Bond Lengths and Angles from X-ray Crystallography of Heterocyclic Carbohydrazides
| Parameter | Thiophene-2-carbohydrazide Derivative[3] | Pyridine-3-carbohydrazide Derivative[3] | General Range |
| C=O bond length (Å) | 1.23 - 1.25 | 1.22 - 1.24 | 1.22 - 1.26 |
| C-N (amide) bond length (Å) | 1.33 - 1.35 | 1.34 - 1.36 | 1.32 - 1.38 |
| N-N bond length (Å) | 1.38 - 1.40 | 1.39 - 1.41 | 1.38 - 1.42 |
| C-C-N (amide) bond angle (°) | 115 - 118 | 116 - 119 | 114 - 120 |
| C-N-N bond angle (°) | 118 - 121 | 119 - 122 | 117 - 123 |
Data from related heterocyclic carbohydrazides are used as representative values.
Experimental Protocols
4.1. Synthesis of a Model Derivative: 2-Methyloxolane-3-carbohydrazide
This protocol describes a general two-step synthesis starting from a commercially available precursor.
Step 1: Synthesis of Ethyl 2-Methyloxolane-3-carboxylate
-
To a solution of ethyl 2-methyl-4,5-dihydrofuran-3-carboxylate (1 eq.) in ethanol, add a catalytic amount of Palladium on carbon (10% w/w).
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-methyloxolane-3-carboxylate, which can be purified by column chromatography.
Step 2: Synthesis of 2-Methyloxolane-3-carbohydrazide
-
Dissolve ethyl 2-methyloxolane-3-carboxylate (1 eq.) in ethanol.
-
Add hydrazine hydrate (10 eq.) to the solution.
-
Reflux the reaction mixture for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Methyloxolane-3-carbohydrazide.
4.2. Workflow for Structural Analysis
The following diagram illustrates a typical workflow for the comprehensive structural analysis of a novel 2-Methyloxolane-3-carbohydrazide derivative.
Caption: Hypothetical signaling pathway modulated by a 2-Methyloxolane-3-carbohydrazide derivative.
Conclusion
The structural analysis of 2-Methyloxolane-3-carbohydrazide derivatives requires a multi-faceted approach, integrating high-resolution spectroscopic techniques, X-ray crystallography, and computational modeling. This guide has provided a comparative overview of these methods, along with representative data and standardized protocols. A thorough understanding of the three-dimensional architecture of these promising compounds is essential for advancing their development as potential therapeutic agents. Further research into the synthesis and biological evaluation of a diverse library of these derivatives is warranted to fully explore their therapeutic potential.
References
- Patel, A. B., Patel, J. K., & Patel, H. V. (2014). A review on biological activities of carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 249-257.
-
Cardoso, L. N. F., Nogueira, T. C. M., Rodrigues, F. A. R., Oliveira, A. C. A., et al. (2022). Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives. IUCrData, 7(6), x220605. [Link]
-
Ghabbour, H. A., Al-Taifi, E. A., El-Merghany, A., & Saour, K. Y. (2016). Crystal structure of N′-(2-phenylacetyl) thiophene-2-carbohydrazide monohydrate, C13H14N2O3S. Zeitschrift für Kristallographie-New Crystal Structures, 231(4), 481-482. [Link]
-
Ibarra-Rodríguez, M., Muñoz-Flores, B. M., Lara-Cerón, J., Santillán, R., Ochoa, M. E., Sánchez, M., & Jiménez-Pérez, V. M. (2019). Synthesis, Characterization, X-Ray Structure, and Conformation DFT Calculation of a Carbohydrazide Derivative. Journal of Chemical Crystallography, 49(1-2), 92-97. [Link]
-
Mahmoudi, G., Kirillov, A. M., Gurbanov, A. V., Valiyev, F. F., et al. (2016). Synthesis, X-ray characterization, DFT calculations and Hirshfeld surface analysis studies of carbohydrazone based on Zn (ii) complexes. CrystEngComm, 18(1), 102-112. [Link]
-
Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Chemistry of Heterocyclic Compounds, 48(3), 412-421. [Link]
-
Cardoso, L. N. F., da Silva, A. C., Nogueira, T. C. M., Wardell, J. L., et al. (2016). 5-Nitrofuran-2-yl) methylidene] thiophene-2-carbohydrazide: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 72(7), 1033-1037. [Link]
- Al-Omary, F. A., El-Emam, A. A., & Ghabbour, H. A. (2022). Spectroscopic, Solvation Effects and MD Simulation of an Adamantane-Carbohydrazide Derivative, a Potential Antiviral Agent. Journal of Molecular Structure, 1249, 131598.
- Kalluraya, B., Chimbalkar, R. M., & Hegde, J. C. (2004). Synthesis and antimicrobial activity of some new 1, 3, 4-oxadiazole derivatives. Indian Journal of Chemistry-Section B, 43(8), 1769-1772.
-
Kumari, P., Singh, V., Chauhan, D. S., & Quraishi, M. A. (2023). Density Functional Theory Studies on New Possible Biobased Gemini Corrosion Inhibitors Derived from Fatty Hydrazide Derivatives. ACS Omega, 8(26), 23531-23544. [Link]
- Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Synthesis and in vitro antimicrobial evaluation of some new 2-(1-adamantyl)-5-substituted-1, 3, 4-oxadiazoles and 2-(1-adamantyl)-3-substituted-1, 3, 4-thiadiazole-5-thiones. Journal of the Serbian Chemical Society, 76(1), 1-10.
- El-Sayed, W. A., Ali, O. M., & El-Sawy, E. R. (2012). Synthesis and antimicrobial activity of new 1, 3, 4-oxadiazole and 1, 2, 4-triazole derivatives. Acta Pharmaceutica, 62(2), 159-172.
- Al-Ghorbani, M., Chee, C. F., Noorsaadah, A. R., & Othman, R. (2015).
- Gürsoy, E., & Karali, N. (2003). Synthesis and primary cytotoxicity evaluation of 3-{[3-(aryl)-1, 2, 4-oxadiazol-5-yl] methyl}-2-benzoxazolinones. Turkish Journal of Chemistry, 27(5), 557-564.
- Gaonkar, S. L., Rai, K. M. L., & Prabhuswamy, B. (2006). Synthesis and antimicrobial studies of a new series of 2- {4-[2-(5-ethylpyridin-2-yl) ethoxy] phenyl}-5-substituted-1, 3, 4-oxadiazoles. European journal of medicinal chemistry, 41(7), 841-846.
- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and properties of new substituted 1, 2, 4-triazoles: potential antitumor agents. Bioorganic & medicinal chemistry, 11(8), 1701-1708.
- Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & medicinal chemistry, 12(8), 1935-1945.
- Farshori, N. N., Banday, M. R., Ahmad, A., Khan, A. U., & Rauf, A. (2010). Synthesis, characterization, and in vitro antimicrobial activities of 5-alkenyl/hydroxyalkenyl-2-phenylamine-1, 3, 4-oxadiazoles. Bioorganic & medicinal chemistry letters, 20(6), 1933-1936.
- Husain, A., & Ajmal, M. (2009). Synthesis of novel 1, 3, 4-oxadiazole derivatives and their biological properties. Acta poloniae pharmaceutica, 66(4), 433-438.
- Almasirad, A., Shafiee, A., Abdollahi, M., Noeparast, M., & Shahin, M. (2004). Synthesis and analgesic activity of new 2-substituted-5-[2-(2-fluorophenoxy) phenyl]-1, 3, 4-oxadiazoles. Journal of the Iranian Chemical Society, 1(2), 109-113.
- Hayat, F., Moseley, E., & Salahuddin, A. (2005). Pharmacophore modeling of 1, 3, 4-oxadiazole derivatives for their antibacterial activity. European journal of medicinal chemistry, 40(12), 1324-1330.
- Omar, K., Geronikaki, A., & Zoumpoulakis, P. (2010). 1, 3, 4-Thiadiazole/oxadiazole and 1, 2, 4-triazole derivatives as potential antibacterial and antifungal agents: a review. Current medicinal chemistry, 17(11), 1021-1043.
- Güzeldemirci, N. U., & Küçükbasmacı, Ö. (2010). Synthesis and antimicrobial activity evaluation of new 1, 2, 4-triazoles and 1, 3, 4-oxadiazoles. European journal of medicinal chemistry, 45(1), 63-68.
- Al-Amiery, A. A., Al-Majedy, Y. K., & Abdulreazak, H. (2011). Synthesis, characterization, and antioxidant, and antibacterial activities of novel 2-(4-antipyryl-azo)-4, 6-bis (x-amino)-1, 3, 5-triazine dyes. International Journal of the Physical Sciences, 6(13), 3091-3098.
Sources
- 1. Oxolane Ammonium Salts (Muscarine-Like)—Synthesis and Microbiological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. N′-[(1E)-(5-Nitrofuran-2-yl)methylidene]thiophene-2-carbohydrazide: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Spectroscopic Differentiation of 2-Methyloxolane-3-carbohydrazide Isomers: A Technical Guide
Topic: Spectroscopic Comparison of 2-Methyloxolane-3-carbohydrazide Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The precise stereochemical assignment of 2-methyloxolane-3-carbohydrazide (also known as 2-methyltetrahydrofuran-3-carbohydrazide) is a critical quality attribute in drug development, as the spatial arrangement of the oxolane ring substituents significantly influences pharmacokinetics and receptor binding affinity. This guide provides a rigorous spectroscopic comparison between the cis (2R,3S / 2S,3R) and trans (2R,3R / 2S,3S) diastereomers. We synthesize data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to establish a self-validating identification protocol.
Structural Analysis & Isomerism
The 2-methyloxolane-3-carbohydrazide molecule possesses two contiguous chiral centers at the C2 and C3 positions of the tetrahydrofuran (THF) ring.
-
Core Scaffold: Saturated 5-membered ether (Oxolane/THF).
-
Substituents:
-
C2: Methyl group (-CH
). -
C3: Carbohydrazide group (-CONHNH
).[1]
-
-
Stereochemical Challenge:
-
Cis-Diastereomers: The methyl and carbohydrazide groups occupy the same face of the ring envelope.
-
Trans-Diastereomers: The substituents occupy opposite faces.
-
While enantiomers (e.g., 2R,3R vs 2S,3S) are indistinguishable by standard achiral spectroscopy, the diastereomers (cis vs trans) exhibit distinct physical and spectral properties due to differences in steric strain and magnetic environments.
Spectroscopic Strategy: The "Three-Pillar" Approach
To ensure authoritative identification, we utilize a triangulation method involving Scalar Coupling Analysis, Nuclear Overhauser Effect (NOE), and Vibrational Spectroscopy.
A.
H-NMR Spectroscopy (The Primary Tool)
The flexible nature of the THF ring (pseudorotation between envelope and twist conformations) complicates the use of the Karplus equation alone. However, distinct trends distinguish the isomers.
-
Chemical Shifts (
):-
H2 Proton (Methine next to Oxygen): In the cis isomer, the steric crowding from the adjacent carbonyl group often causes a downfield shift (deshielding) compared to the trans isomer.
-
Methyl Group (C2-Me): The methyl doublet typically appears at
1.1–1.4 ppm. The cis methyl often resonates at a slightly higher field (lower ppm) than the trans methyl due to anisotropic shielding from the carbonyl group on the same face.
-
-
Coupling Constants (
):-
Trans Isomer: Typically exhibits a smaller coupling constant (
Hz) due to a pseudo-diequatorial or intermediate dihedral angle. -
Cis Isomer: Often displays a larger coupling constant (
Hz) resulting from a pseudo-axial/equatorial relationship that minimizes steric clash. Note: This is the reverse of rigid cyclohexane systems and must be validated by NOE.
-
B. 2D-NOESY (The "Smoking Gun")
This is the definitive validation step.
-
Cis Isomer: Strong cross-peak correlation between H2 and H3 protons, indicating they are spatially proximate (syn-facial).
-
Trans Isomer: Absence or very weak NOE correlation between H2 and H3. Instead, NOE may be observed between the C2-Methyl protons and H3 .
C. FT-IR Spectroscopy
-
Carbonyl (C=O): The amide I band appears ~1650–1670 cm
. Intramolecular Hydrogen bonding in the cis isomer (between hydrazide NH and ring oxygen) can cause a redshift of 10–15 cm compared to the trans isomer. -
NH Stretch: The hydrazide -NH
doublet appears at 3200–3400 cm .
Data Comparison Table
The following table summarizes the expected spectroscopic signatures based on established literature for 2,3-disubstituted tetrahydrofurans [1][2].
| Feature | Parameter | Cis-Isomer (Syn) | Trans-Isomer (Anti) | Mechanistic Cause |
| ~4.0 - 4.2 (Downfield) | ~3.8 - 4.0 (Upfield) | Deshielding by syn-carbonyl | ||
| 6.0 – 8.2 Hz | 2.5 – 5.5 Hz | Dihedral angle (Karplus) | ||
| NOESY | H2 | Strong Correlation | Weak / Absent | Spatial proximity (< 5Å) |
| NOESY | Me | Weak / Absent | Strong Correlation | Spatial proximity |
| FT-IR | ~1655 cm | ~1668 cm | Intramolecular H-bonding | |
| Physical | Polarity (TLC) | Higher R | Lower R | Dipole moment cancellation |
> Note: Exact chemical shifts depend on solvent (CDCl
Experimental Protocol: Step-by-Step Characterization
Objective: Isolate and assign stereochemistry to the reaction product of 2-methyloxolane-3-carboxylic acid ester with hydrazine.
Reagents:
-
Crude Product Mixture[2]
-
Deuterated Solvents: DMSO-d
(preferred for H-bonding), CDCl . -
Standard NMR Tubes (5 mm).
Workflow:
-
Purification (Critical Precursor):
-
Perform Flash Column Chromatography using a Gradient of MeOH/DCM (0%
10%). -
Observation: The cis isomer is often less polar (internal H-bonding) and elutes first; the trans isomer is more polar and elutes second. Isolate fractions.
-
-
Sample Preparation:
-
Dissolve ~10 mg of isolated solid in 0.6 mL DMSO-d
. Ensure complete dissolution to avoid line broadening.
-
-
Acquisition Sequence:
-
Exp 1: Proton (
H) 1D: Acquire 16 scans. Focus on the region 3.5–4.5 ppm (Ring protons) and 1.0–1.3 ppm (Methyl). -
Exp 2: D2O Exchange: Add 1 drop D
O and re-acquire. Rationale: Confirm hydrazide protons (NH/NH will disappear), revealing hidden ring couplings. -
Exp 3: NOESY 2D: Set mixing time (
) to 500 ms. This is optimal for small molecules (MW < 500) to observe positive NOE signals.
-
-
Data Processing & Assignment:
-
Phase the NOESY spectrum.
-
Draw a diagonal line. Look for off-diagonal cross-peaks at the intersection of the H2 chemical shift and H3 chemical shift.
-
Decision:
-
Cross-peak present
Cis . -
Cross-peak absent + (Me
H3 present) Trans .
-
-
Visualized Workflow (Logic Map)
The following diagram illustrates the decision logic for assigning the isomers based on the experimental data derived from the protocol above.
Caption: Logic flow for the stereochemical assignment of 2-methyloxolane-3-carbohydrazide isomers using chromatographic behavior and NOE spectroscopy.
References
-
Stereoselective Synthesis of Tetrahydrofurans. Wolfe, J. P., et al. (2016). The Journal of Organic Chemistry. Discusses Pd-catalyzed cyclization and diastereoselectivity assignments using NOE and coupling constants in substituted THFs.
-
Synthesis and Characterization of Carbohydrazide Derivatives. Scholars Research Library. Provides baseline spectral data (IR, NMR) for carbohydrazide functional groups (-CONHNH2) in heterocyclic systems.
-
2-Methyloxolane-3-ol (Precursor Data). PubChem Compound Summary. Provides physical property data and identifiers for the 2-methyloxolane core structure.
-
Technical Note: Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol. Frauenheim, M., et al.[3] (2023).[2][3] Atmospheric Chemistry and Physics. Demonstrates the separation and NMR characterization of small, oxygenated heterocyclic isomers.
Sources
"assessing the novelty of 2-Methyloxolane-3-carbohydrazide"
Title: Assessing the Novelty of 2-Methyloxolane-3-carbohydrazide: A Comparative Scaffold Analysis
Executive Summary: The "Escape from Flatland" Candidate
In the current landscape of drug discovery, the transition from planar aromatic systems to saturated, three-dimensional scaffolds—often termed "escaping flatland"—is a critical strategy to improve solubility and target specificity. 2-Methyloxolane-3-carbohydrazide (also known as 2-methyltetrahydrofuran-3-carbohydrazide) represents a high-value, underutilized scaffold that bridges the gap between the metabolic liability of simple ethers and the planarity of furans.
This guide objectively assesses the novelty of this scaffold by comparing it to its direct analogs: Tetrahydrofuran-3-carbohydrazide (the baseline) and Furan-3-carbohydrazide (the aromatic counterpart). We evaluate its physicochemical superiority, specifically focusing on the steric influence of the C2-methyl group on metabolic stability and vector control.
Comparative Scaffold Analysis
The following table contrasts the core properties of 2-Methyloxolane-3-carbohydrazide against standard alternatives. Data values are derived from consensus QSAR models and standard solvent properties of the parent heterocycles.
| Feature | 2-Methyloxolane-3-carbohydrazide | Tetrahydrofuran-3-carbohydrazide | Furan-3-carbohydrazide |
| Hybridization | |||
| Chirality | Yes (2 centers: C2, C3) | Yes (1 center: C3) | No |
| Lipophilicity (cLogP) | ~ -0.8 to -0.5 (Projected) | ~ -1.2 | ~ -0.3 |
| Water Solubility | High (H-bond acceptor + donor) | Very High | Moderate |
| Metabolic Stability | Enhanced (C2-Me blocks | Low (Prone to | Moderate (Furan ring opening risk) |
| Vector Diversity | High (Cis/Trans diastereomers) | Moderate | Low (Fixed geometry) |
Key Insight: The C2-methyl group is not merely a lipophilic handle; it acts as a steric shield for the ether oxygen, reducing the rate of peroxide formation and metabolic
Strategic Application: Decision Matrix
Use the following logic flow to determine if this scaffold is appropriate for your lead optimization program.
Figure 1: Decision matrix for selecting the 2-Methyloxolane scaffold based on physicochemical bottlenecks.
Experimental Protocols
To validate the utility of this scaffold in your library, follow these self-validating protocols.
Protocol A: Synthesis via Hydrazinolysis
Objective: Generate the hydrazide from the commercially available ester precursor. Precursor: Methyl 2-methyltetrahydrofuran-3-carboxylate (CAS: 191347-93-0 or similar isomers).
-
Dissolution: Dissolve 1.0 eq of Methyl 2-methyltetrahydrofuran-3-carboxylate in absolute ethanol (5 mL/mmol).
-
Why: Ethanol ensures homogeneity; methanol can be used but ethanol reflux temperatures (
C) drive the reaction faster.
-
-
Addition: Add Hydrazine Hydrate (80%) dropwise (5.0 eq).
-
Causality: Excess hydrazine is required to prevent the formation of the dimer (bis-hydrazide), which is a common side product in stoichiometric conditions.
-
-
Reflux: Heat to reflux for 6–12 hours. Monitor via TLC (System: 10% MeOH in DCM). The ester spot (
) should disappear, replaced by the baseline hydrazide spot. -
Isolation:
-
Cool to room temperature.
-
Concentrate in vacuo to remove ethanol and excess hydrazine.
-
Self-Validation Check: If the residue is an oil, triturace with cold diethyl ether. The hydrazide should precipitate as a white solid.
-
Yield Target: >85%.
-
Protocol B: Lipophilicity Assessment (Shake-Flask Method)
Objective: Empirically determine the LogP shift provided by the methyl group.
-
Preparation: Prepare a saturated solution of the compound in 1-octanol.
-
Partitioning: Mix 1 mL of the octanol solution with 1 mL of phosphate-buffered saline (PBS, pH 7.4) in a 5 mL vial.
-
Equilibration: Vortex for 5 minutes, then centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Quantification: Analyze both phases via HPLC-UV (210 nm).
-
Calculation:
.-
Expectation: The 2-methyl analog should show a LogD approximately 0.4–0.6 units higher than the unsubstituted THF analog.
-
Derivatization Pathways
The utility of the hydrazide lies in its reactivity. The diagram below illustrates the three primary diversification pathways for this scaffold.
Figure 2: Synthetic diversification pathways. Pathway B (Oxadiazole formation) is particularly relevant for creating stable, lipophilic linkers.
References
-
Synthesis of Hydrazides: Narang, R., et al. "Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications." MDPI, 2025.
-
2-MeTHF Solvent Properties: "2-Methyltetrahydrofuran: A Green Alternative to THF."[1] Biosystems Engineers, 2022.
-
Metabolic Stability of Ethers: Pace, V., et al. "Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry." Monatshefte für Chemie, 2016.
-
Compound Data: "2-Methyloxolane-3-carbohydrazide Hydrochloride." PubChem CID: 121552540.
-
Hydrazone Bioactivity: Popiołek, Ł. "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 2017.[2]
Sources
A Comprehensive Guide to Substituting Hexane with 2-Methyloxolane in Extractions for Pharmaceutical and Research Applications
The imperative of green chemistry is reshaping solvent selection in pharmaceutical development and scientific research. For decades, hexane has been a workhorse for the extraction of lipophilic compounds, prized for its efficacy and low cost. However, its petroleum origin, neurotoxicity, and environmental concerns have necessitated a search for safer, more sustainable alternatives.[1] This guide provides an in-depth comparison of 2-methyloxolane (2-MeOx), also known as 2-methyltetrahydrofuran (2-MeTHF), a bio-based solvent, and hexane, offering experimental data and practical insights to inform your transition to a greener extraction workflow.[1][2]
The Rise of a Bio-Based Alternative: An Introduction to 2-Methyloxolane
2-Methyloxolane is a versatile cyclic ether derived from renewable resources like corncobs and sugarcane bagasse.[1][2] Initially gaining traction as a greener substitute for tetrahydrofuran (THF) in chemical synthesis, its favorable properties have made it a compelling candidate to replace hexane in a variety of extraction applications.[1][3] Unlike hexane, which is a mixture of C6 isomers obtained from petroleum distillation, 2-MeOx is produced from the hydrogenation of furfural, a platform chemical derived from lignocellulosic biomass.[1] This bio-based origin significantly reduces the carbon footprint associated with its production.[4]
Physicochemical Properties: A Head-to-Head Comparison
The selection of an extraction solvent is fundamentally guided by its physical and chemical properties. While hexane is a nonpolar solvent, 2-MeOx exhibits a slightly more polar character due to the presence of an ether oxygen, which allows for interactions with a broader range of solutes.[1][5]
| Property | 2-Methyloxolane (2-MeOx) | Hexane (Extraction Grade) | Rationale for Importance in Extractions |
| Source | Bio-based (from hemicellulose) | Petroleum-based | Sustainability and environmental impact are key considerations in modern solvent selection. |
| Boiling Point | 80°C | ~68°C | A higher boiling point can allow for extractions at elevated temperatures, potentially increasing efficiency and kinetics, but also requires more energy for removal.[5] |
| Density (at 20°C) | 0.855 g/mL | ~0.66 g/mL | Density differences are crucial for phase separations, particularly in liquid-liquid extractions. |
| Water Solubility | 140 g/L (inversely soluble) | 0.0095 g/L | The partial miscibility of 2-MeOx with water can be advantageous for extracting from moist biomass and facilitates phase separation upon cooling.[3][6] |
| Vaporization Enthalpy | 364 kJ/kg | 334 kJ/kg | A higher enthalpy of vaporization indicates more energy is required for solvent evaporation and recovery.[5] |
| Flash Point | -11°C | -30°C | While both are highly flammable, the higher flash point of 2-MeOx offers a marginal safety advantage.[1] |
| Hansen Solubility Parameters | δD: 16.6, δP: 5.7, δH: 4.1 | δD: 14.9, δP: 0, δH: 0 | The non-zero polar and hydrogen bonding parameters of 2-MeOx explain its ability to dissolve a wider range of compounds compared to the strictly nonpolar hexane.[1] |
Extraction Performance: Beyond a Simple Replacement
Experimental evidence consistently demonstrates that 2-MeOx is not just a viable alternative but often a superior extraction solvent to hexane for a variety of natural products.
Enhanced Yield and Faster Kinetics
Multiple studies have shown that 2-MeOx can lead to higher extraction yields and faster extraction kinetics compared to hexane. For instance, in the extraction of carotenoids from carrots, 2-MeOx extracted 23% more carotenoids than n-hexane after six hours.[1] This enhanced efficiency is attributed to its ability to be used at higher temperatures (due to its higher boiling point) and its greater solvating power for a broader range of compounds.[4][5] Similarly, for the extraction of aromas from hops, 2-MeOx yielded a higher crude extract (20.2%) compared to hexane (17.9%) in a Soxhlet apparatus.[2][4]
Broader Solvency
The unique polarity of 2-MeOx allows it to extract not only nonpolar compounds, for which hexane is effective, but also moderately polar molecules. This is particularly advantageous in natural product extraction where a complex mixture of compounds is often present. For example, 2-MeOx can effectively recover both apolar carotenes and more polar xanthophylls.[1] However, this broader solvency can also mean that 2-MeOx may be less selective than hexane, potentially co-extracting more impurities.[1]
| Application | Target Compound Class | 2-MeOx Performance vs. Hexane | Supporting Evidence |
| Natural Products | Carotenoids | Higher yield and faster extraction kinetics.[1] Extracts both carotenes and xanthophylls.[1] | 23% more carotenoids extracted from carrots after 6 hours.[1] |
| Flavors & Fragrances | Volatile Compounds (e.g., from hops) | Higher crude yields (16.6% vs 12.7% in maceration).[2][4] Similar olfactory profiles.[2][4] | Increased limonene yield by 40% in some studies.[1] |
| Vegetable Oils | Lipids | Often higher oil yield.[7][8] Lower residual oil in the meal.[2] | Residual oil in rapeseed cake was 0.8% with 2-MeOx vs. 1.8% with hexane.[2] |
| Bioactive Lipids | Tocopherols, Phenolics | Significantly higher extraction of these antioxidant compounds.[7][9] | MeTHF increased total tocopherol and phenolic content in black cumin and basil seed oils.[9] |
Safety, Health, and Environmental Profile: A Clear Advantage for 2-MeOx
The primary driver for replacing hexane is its unfavorable safety and environmental profile. 2-MeOx presents a significantly improved alternative in this regard.
| Parameter | 2-Methyloxolane (2-MeOx) | Hexane | Significance |
| Toxicity | Low toxic potential.[10] Not classified as a neurotoxin. | Known neurotoxin and reproductive toxicant (Category 2).[1] | The reduced toxicity of 2-MeOx is a major benefit for worker safety and consumer health. |
| ICH Guideline Classification | Class 3: Solvents with low toxic potential.[10] | Class 2: Solvents to be limited. | This classification allows for higher permitted daily exposure (PDE) for 2-MeOx (50 mg/day) compared to hexane (2.9 mg/day), which is critical in pharmaceutical manufacturing.[1] |
| Environmental Impact | Biodegradable.[11] Lower CO2 emissions during production.[4] | Toxic to the aquatic environment (Category 2).[1] Petroleum-derived. | The bio-based origin and biodegradability of 2-MeOx align with green chemistry principles. |
| Peroxide Formation | Can form peroxides, may require stabilizers like BHT. | Less prone to peroxide formation. | This is a key consideration for storage and handling of 2-MeOx. |
Regulatory Landscape
The regulatory acceptance of 2-MeOx is a significant factor in its adoption. The International Council for Harmonisation (ICH) Q3C guideline on residual solvents classifies 2-MeOx as a Class 3 solvent, indicating low toxic potential.[10] This is a more favorable classification than hexane, which is a Class 2 solvent that must be limited in pharmaceutical products.[1] In early 2023, the European Union officially authorized the use of 2-methyloxolane as a processing aid for the manufacture of food ingredients, further solidifying its position as a legitimate substitute for hexane.[3][12]
Economic Viability: A Holistic Perspective
While the upfront cost of 2-MeOx is higher than that of hexane, a comprehensive economic analysis reveals a more nuanced picture.[4] Factors that can offset the initial investment include:
-
Increased Yield: Higher extraction efficiency can lead to a greater recovery of valuable products from the same amount of raw material.[4]
-
Faster Processing Times: The faster extraction kinetics observed with 2-MeOx can increase throughput and productivity.[4]
-
Reduced Solvent Loss: Although 2-MeOx has a higher boiling point, its lower volatility can lead to reduced solvent losses to the atmosphere.
-
Safety and Compliance: The reduced toxicity of 2-MeOx can lead to lower costs associated with personal protective equipment, ventilation, and regulatory compliance.
Downstream Processing Considerations
Switching from hexane to 2-MeOx requires consideration of its impact on subsequent processing steps.
-
Solvent Removal: The higher boiling point and enthalpy of vaporization of 2-MeOx mean that more energy is required for its removal by evaporation or distillation compared to hexane.[1]
-
Azeotrope with Water: 2-MeOx forms an azeotrope with water (10.6% water at 71°C).[5] This property can be exploited for drying the solvent, but it also means that an additional distillation step may be necessary to obtain anhydrous 2-MeOx if required for subsequent reactions.[5]
-
Material Compatibility: As a more aggressive solvent, 2-MeOx may not be compatible with all types of plastics and elastomers used in laboratory and industrial equipment. It is crucial to verify the compatibility of gaskets, tubing, and other components before use.[1]
-
Extract Composition: The broader solvency of 2-MeOx may result in the co-extraction of more polar compounds, which could impact the purity of the final extract and may necessitate additional purification steps.[1][13]
Visualizing the Workflow and Decision-Making Process
To aid in the practical implementation of 2-MeOx as a hexane substitute, the following diagrams illustrate a typical experimental workflow and a decision-making process for solvent selection.
Caption: A generalized experimental workflow for comparing extraction efficiency.
Caption: A decision-making flowchart for solvent selection.
Experimental Protocols: A Practical Guide to Comparative Extraction
This protocol provides a framework for a direct comparison of 2-methyloxolane and hexane for the extraction of a target analyte from a solid matrix.
Objective:
To compare the extraction efficiency of 2-methyloxolane and hexane for a specific compound or class of compounds from a given raw material.
Materials:
-
Raw material (e.g., dried plant material, seeds, etc.)
-
2-Methyloxolane (reagent grade or higher)
-
Hexane (reagent grade or higher)
-
Soxhlet extraction apparatus or flasks for maceration
-
Heating mantle or water bath
-
Rotary evaporator
-
Analytical balance
-
Filtration apparatus
-
Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation:
-
Grind the raw material to a uniform particle size to ensure consistent extraction.
-
Dry the material in an oven at a suitable temperature to a constant weight to remove moisture, which can interfere with the extraction.
-
-
Soxhlet Extraction (for exhaustive extraction):
-
Accurately weigh approximately 10 g of the prepared sample and place it in a cellulose thimble.
-
Set up two parallel Soxhlet extractors.
-
To one, add 250 mL of 2-methyloxolane. To the other, add 250 mL of hexane.
-
Heat the flasks to maintain a steady reflux. The boiling point of 2-MeOx is higher, so the heating mantle will need to be set accordingly.
-
Continue the extraction for a set period (e.g., 6-8 hours) or for a specific number of cycles.
-
-
Maceration (for a simpler, kinetic comparison):
-
Accurately weigh approximately 5 g of the prepared sample into two separate flasks.
-
To one flask, add 100 mL of 2-methyloxolane. To the other, add 100 mL of hexane.
-
Stir the mixtures at a constant temperature (e.g., room temperature or a slightly elevated temperature) for a defined period (e.g., 24 hours).
-
-
Extract Recovery:
-
For both methods, after the extraction is complete, filter the extracts to remove the solid material.
-
Rinse the solid residue with a small amount of the respective solvent to ensure complete transfer of the extract.
-
Combine the filtrate and the washings.
-
Remove the solvent using a rotary evaporator. Note the different vacuum and temperature settings required for 2-MeOx and hexane.
-
-
Analysis:
-
Determine the gravimetric yield of the crude extract for both solvents.
-
Dissolve a known amount of each crude extract in a suitable solvent for analysis.
-
Quantify the concentration of the target analyte(s) using an appropriate analytical technique (e.g., HPLC, GC).
-
Compare the extraction yield and the purity of the target analyte(s) obtained with each solvent.
-
Conclusion
2-Methyloxolane has emerged as a robust and sustainable alternative to hexane for a wide range of extraction applications. Its bio-based origin, favorable safety profile, and often superior extraction performance make it an attractive choice for laboratories and industries committed to the principles of green chemistry. While considerations such as higher cost and different downstream processing requirements must be taken into account, the overall benefits of transitioning from hexane to 2-methyloxolane are compelling. As the demand for safer and more environmentally friendly processes continues to grow, 2-MeOx is poised to become a new standard in extraction solvents.
References
-
Rapinel, V., et al. (2020). 2-Methyloxolane as a Bio-Based Solvent for Green Extraction of Aromas from Hops (Humulus lupulus L.). Molecules, 25(7), 1727. Available from: [Link]
-
Rapinel, V., et al. (2020). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. Molecules, 25(15), 3417. Available from: [Link]
-
Claux, O., et al. (2021). Dry and Aqueous 2-Methyloxolane as Green Solvents for Simultaneous Production of Soybean Oil and Defatted Meal. ACS Sustainable Chemistry & Engineering, 9(21), 7243–7252. Available from: [Link]
-
Rapinel, V., et al. (2020). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. Molecules, 25(15), 3417. Available from: [Link]
-
Carré, P., et al. (2025). Solvent Solutions: Comparing Extraction Methods for Edible Oils and Proteins in a Changing Regulatory Landscape. Part 7: Overall comparison between solvent solutions. OCL - Oilseeds and fats, Crops and Lipids, 32, 9. Available from: [Link]
-
Rapinel, V., et al. (2020). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. ResearchGate. Available from: [Link]
-
FoodNavigator. (2023). EC approval of hexane alternative methyloxolane a 'breakthrough' for ingredient production. Available from: [Link]
-
Pescarmona, P. P., et al. (2025). From Olive Pomace to Squalane: A Green Chemistry Route Using 2-Methyltetrahydrofuran. ACS Omega. Available from: [Link]
-
Pescarmona, P. P., et al. (2025). From Olive Pomace to Squalane: A Green Chemistry Route Using 2-Methyltetrahydrofuran. PMC. Available from: [Link]
-
Semantic Scholar. (n.d.). Table 2 from 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. Available from: [Link]
-
Semantic Scholar. (n.d.). Solvent solutions: comparing extraction methods for edible oils and proteins in a changing regulatory landscape. Part 5. Available from: [Link]
-
EcoXtract. (2020). 2-methyloxolane (2-MeOx) as sustainable lipophilic solvent to substitute hexane for green extraction of natural products. Available from: [Link]
-
ResearchGate. (n.d.). Solvent properties of 2-MeOx vs hexane. Available from: [Link]
-
Beccari, F., et al. (2024). 2-Methyloxolane as an effective bio-based solvent for the removal of βN-alkanoyl-5-hydroxytryptamines from Arabica green coffee. University of Turin. Available from: [Link]
-
Regulations.gov. (2022). Safety assessment of 2-methyloxolane as a food extraction solvent. Available from: [Link]
-
Erdogan, U., et al. (2025). Green solvent 2-methyltetrahydrofuran (2-MeTHF) improves recovery of bioactive molecules from oilseeds and prevents lipid peroxidation in oils. PubMed. Available from: [Link]
-
Mofijur, M., et al. (2021). 2-Methyltetrahydrofuran as a Potential Green Solvent for Lipids Extraction from Spent Coffee Grounds for Fuel Grade Hydrocarbons. Chemical Engineering Transactions, 88, 859-864. Available from: [Link]
-
Bartier, M., et al. (2026). Semi-industrial Countercurrent Extraction of Soybean with 2-Methyloxolane for High-Quality Protein and Oil. ResearchGate. Available from: [Link]
-
Rapinel, V., et al. (2020). 2-Methyloxolane as a Bio-Based Solvent for Green Extraction of Aromas from Hops (Humulus lupulus L.). PMC. Available from: [Link]
-
Sicaire, A.-G., et al. (2015). 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products. ResearchGate. Available from: [Link]
-
Jemli, Y., et al. (2021). Green Solvent to Substitute Hexane for Bioactive Lipids Extraction from Black Cumin and Basil Seeds. PubMed. Available from: [Link]
-
Menoury, V., et al. (2025). Replacing hexane with 2-methyloxolane for defatting soybean meal fed to dairy cows: Effects on dairy performance and nitrogen partitioning. PubMed. Available from: [Link]
Sources
- 1. 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives | MDPI [mdpi.com]
- 3. EC approval of hexane alternative methyloxolane a ‘breakthrough’ for ingredient production [foodnavigator.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iris.unito.it [iris.unito.it]
- 7. Green solvent 2-methyltetrahydrofuran (2-MeTHF) improves recovery of bioactive molecules from oilseeds and prevents lipid peroxidation in oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cetjournal.it [cetjournal.it]
- 9. Green Solvent to Substitute Hexane for Bioactive Lipids Extraction from Black Cumin and Basil Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-methyloxolane (2-MeOx) as sustainable lipophilic solvent to substitute hexane for green extraction of natural products - Ecoxtract [ecoxtract.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In-Depth Technical Guide: Structure-Activity Relationship (SAR) of Hydrazone Derivatives
Executive Summary
This guide provides a technical analysis of hydrazone derivatives (
Part 1: The Pharmacophore & Synthetic Logic
Structural Causality
The hydrazone pharmacophore acts as a "privileged structure" due to its ability to modulate physicochemical properties (lipophilicity, H-bonding) and interact with diverse biological targets.
-
The Azomethine Linker (
): Critical for binding affinity. It possesses both electrophilic and nucleophilic character, allowing it to form hydrogen bonds with receptor active sites (e.g., amino acid residues in tubulin or DNA gyrase). -
The N-N Bond: Provides conformational flexibility, allowing the molecule to adopt an "open" or "closed" conformation, which is essential for fitting into enzyme pockets.
-
Substituent Effects:
-
Electron-Withdrawing Groups (EWGs): (e.g.,
, , ) on the phenyl ring often enhance lipophilicity and metabolic stability. -
Electron-Donating Groups (EDGs): (e.g.,
, ) can improve water solubility and H-bonding capacity.
-
Synthesis Protocol: Acid-Catalyzed Condensation
The synthesis of hydrazones is a self-validating equilibrium reaction. High yields are typically achieved by driving the equilibrium forward (water removal).
Protocol:
-
Stoichiometry: Dissolve equimolar amounts (1 mmol) of the appropriate hydrazine/hydrazide and aldehyde/ketone in absolute ethanol (20 mL).
-
Catalysis: Add 2-3 drops of glacial acetic acid or conc. HCl.
-
Reaction: Reflux at 78-80°C for 3-6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Work-up: Cool to room temperature. The precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol/DMF.
Visualization: Synthesis Workflow
Figure 1: Step-by-step workflow for the acid-catalyzed synthesis of hydrazone derivatives.
Part 2: Comparative Performance Analysis
Oncology: Hydrazones vs. Doxorubicin
Recent SAR studies have focused on acylhydrazones and sulfonylhydrazones as tubulin polymerization inhibitors and apoptosis inducers.
Comparative Data (IC50 in µM): The following table compares a novel Coumarin-Hydrazone Hybrid (Compound 7k) and a Sulfonyl-Hydrazone derivative against the standard of care, Doxorubicin.
| Compound Class | Cell Line | Target Type | IC50 (µM) | vs. Standard (Dox) | Mechanism |
| Standard | MDA-MB-231 | Breast Cancer | 0.11 ± 0.04 | Reference | DNA Intercalation |
| Coumarin-Hydrazone (Cpd 7k) [1] | MDA-MB-231 | Breast Cancer | 7.73 ± 1.05 | ~70x less potent | G1/S Arrest |
| Standard | 4T1 | Murine Mammary | ~0.5 | Reference | - |
| Coumarin-Hydrazone (Cpd 7k) [1] | 4T1 | Murine Mammary | 1.82 ± 1.14 | Comparable | Apoptosis Induction |
| Standard | HepG2 | Liver Cancer | 1.2 - 2.0 | Reference | - |
| Sulfonyl-Hydrazone (Cpd 4g) [2] | HepG2 | Liver Cancer | 17.8 | Moderate | Caspase-3 Activation |
| Standard | U251 | Glioblastoma | 5.7 ± 0.8 | Reference | - |
| DOX-Hydrazone Conjugate [3] | U251 | Glioblastoma | 0.8 ± 0.3 | 7x MORE Potent | pH-sensitive release |
Analysis:
-
Selectivity: While free hydrazones often show higher IC50 values (lower potency) than Doxorubicin in general screening, they exhibit superior selectivity indices (toxicity to cancer cells vs. normal fibroblasts).
-
Targeting: The DOX-Hydrazone conjugate demonstrates how the hydrazone linkage (pH-sensitive) can be used to deliver payloads specifically to the acidic tumor microenvironment, significantly outperforming the free drug in resistant lines like Glioblastoma (U251).
Visualization: Mechanism of Action (Apoptosis) [1]
Figure 2: Proposed signaling pathway. Hydrazones destabilize mitochondrial membranes and inhibit tubulin, triggering the intrinsic apoptotic cascade.
Infectious Disease: Hydrazones vs. Ciprofloxacin/Isoniazid
In the context of antimicrobial resistance (AMR), hydrazones bearing nitrofuran or thiophene moieties have emerged as potent alternatives to Isoniazid (INH) for Tuberculosis.
Comparative Data (MIC in µg/mL):
| Compound | Organism | Strain Type | MIC (µg/mL) | Comparison |
| Isoniazid (INH) | M. tuberculosis | H37Rv (Sensitive) | 0.05 - 0.2 | Standard |
| Nitrofuran-Hydrazone (Cpd 3a) [4] | M. tuberculosis | H37Rv | 3.1 | Moderate |
| Isoniazid (INH) | M. tuberculosis | Spec. 210 (Resistant) | >25 | Ineffective |
| Nitrofuran-Hydrazone (Cpd 3a) [4] | M. tuberculosis | Spec. 210 | 6.2 | 4x MORE Potent |
| Ciprofloxacin | E. coli | Standard | 0.98 | Standard |
| Hydrazide-Hydrazone (Cpd 5) [5] | E. coli | Standard | 0.49 | 2x MORE Potent |
SAR Insight:
-
Lipophilicity: The substitution of a furan ring with a thiophene ring (sulfur containing) often enhances activity against M. tuberculosis due to increased lipophilicity, aiding cell wall penetration.
-
Electronic Effect: Electron-donating groups (e.g.,
) on the hydrazide moiety generally increase antibacterial potency compared to electron-withdrawing groups.
Part 3: Experimental Validation Protocols
To ensure reproducibility and scientific integrity, the following protocols are recommended for validating the SAR claims above.
Cytotoxicity Assay (MTT)
Purpose: To determine the IC50 value of the synthesized hydrazone.
-
Seeding: Seed cancer cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate for 24h at 37°C. -
Treatment: Add hydrazone derivatives at serial dilutions (0.1 – 100 µM). Include DMSO control (<0.1%) and Doxorubicin (positive control).
-
Incubation: Incubate for 48h or 72h.
-
Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
-
Solubilization: Remove supernatant and add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Antimicrobial Susceptibility (Broth Microdilution)
Purpose: To determine the Minimum Inhibitory Concentration (MIC).[2]
-
Preparation: Prepare stock solutions of hydrazone in DMSO.
-
Dilution: Perform 2-fold serial dilutions in Mueller-Hinton broth in a 96-well plate.
-
Inoculation: Add bacterial suspension adjusted to
CFU/mL. -
Incubation: Incubate at 37°C for 18-24h.
-
Readout: The MIC is the lowest concentration showing no visible growth (turbidity). Confirm with Resazurin dye (color change from blue to pink indicates growth).
References
-
Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents. Journal of the Iranian Chemical Society. (2020). Link
-
Synthesis and Anticancer Activity of Novel Hydrazone Linkage-Based Aryl Sulfonate Derivatives. ResearchGate. (2021). Link
-
Cellular Delivery of Doxorubicin via pH-Controlled Hydrazone Linkage. Pharmaceutics. (2012). Link
-
Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate. Molecules. (2020). Link
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules. (2021). Link
Sources
Safety Operating Guide
2-Methyloxolane-3-carbohydrazide proper disposal procedures
Executive Summary & Chemical Context
2-Methyloxolane-3-carbohydrazide is a specialized heterocyclic building block containing a reactive hydrazide functional group (
As a Senior Application Scientist, I emphasize that "disposal" begins at the moment of synthesis or purchase. The hydrazide moiety is a potent reducing agent; improper commingling with oxidizing waste streams (e.g., nitric acid, permanganates) can lead to immediate exothermic gas evolution or explosion. Furthermore, hydrazides can hydrolyze to release hydrazine derivatives, which are often potent sensitizers or carcinogens.
Immediate Directive: Treat all waste containing this compound as Hazardous Organic Waste . Do not dispose of down the drain.
Hazard Characterization & Technical Data
Effective disposal requires understanding the physicochemical properties that dictate waste stream compatibility.
| Property | Specification | Operational Implication |
| Functional Group | Hydrazide ( | High Reactivity: Reducing agent. Incompatible with oxidizers.[1][2][3] |
| Physical State | Solid (Crystalline) | Dust Hazard: Use local exhaust ventilation (LEV) during weighing/transfer. |
| Solubility | Polar Organics (DMSO, MeOH), Water | Mobile: Can contaminate aqueous waste streams easily. |
| GHS Classification | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A | PPE: Double nitrile gloves and safety glasses required. |
| Decomposition | Nitrogen oxides ( | Incineration: Must be performed by a facility with scrubbers. |
Waste Segregation & Storage Protocol
The most critical step in laboratory safety is segregation . 2-Methyloxolane-3-carbohydrazide must be isolated from incompatible waste streams immediately.
Segregation Logic
-
Primary Stream: Non-Halogenated Organic Waste (unless dissolved in halogenated solvents like DCM).
-
Strict Exclusion: NEVER mix with Oxidizing Acids (Nitric, Perchloric) or Strong Oxidizers (Chromates, Peroxides). The reaction produces nitrogen gas rapidly (
), risking container rupture.
Storage Requirements[4]
-
Container: High-density polyethylene (HDPE) or amber glass.
-
Labeling: Must include the full chemical name and the hazard warning: "REDUCING AGENT – DO NOT MIX WITH OXIDIZERS."
-
Time Limit: Dispose of waste containers within 90 days of the accumulation start date (standard EPA/RCRA guideline).
Visual Workflow: Segregation Logic
The following diagram illustrates the decision matrix for segregating this specific chemical.
Figure 1: Decision matrix for segregating 2-Methyloxolane-3-carbohydrazide waste to prevent incompatibility incidents.
Disposal & Decontamination Procedures
Bulk Disposal (Unused Reagent)
Do not attempt to chemically neutralize large quantities (>5g) in the lab. The heat generation and gas evolution are difficult to control without reactor engineering.
-
Packaging: Keep in original container if possible. If not, transfer to a clean HDPE bottle.
-
Manifesting: List as "Organic Solid, Toxic, n.o.s. (Contains Hydrazide Derivative)."[4]
-
Hand-off: Transfer to your institution's EHS hazardous waste contractor for incineration . Incineration ensures complete destruction of the heterocyclic ring and the hydrazide group [1].
Trace Cleanup & Spill Management (The "Kill" Step)
For small spills or cleaning glassware, chemical deactivation is necessary to prevent cross-contamination. Hydrazides can be oxidized to innocuous nitrogen gas and water using dilute hypochlorite (bleach), but this must be done slowly.
Reagents Required:
-
10% Sodium Hypochlorite solution (fresh bleach).
-
Large beaker with ice bath.
-
pH strips.
Protocol:
-
Contain: Absorb liquid spills with vermiculite or spill pads.
-
Dilute: If the waste is solid residue on glassware, dissolve in a small amount of water.
-
Oxidize (The Quench):
-
Place the waste solution in an ice bath (reaction is exothermic).
-
Slowly add 10% bleach solution dropwise.
-
Observe: You will see bubbling (
gas). -
Endpoint: Continue adding bleach until bubbling ceases and a starch-iodide paper turns blue (indicating excess oxidant).
-
-
Final Disposal: Allow the solution to stand for 30 minutes. The resulting mixture is now a non-reactive aqueous waste (likely basic) and should be disposed of in the Basic Aqueous Waste stream [2].
Visual Workflow: Spill Response
Figure 2: Step-by-step workflow for managing accidental spills of hydrazide derivatives.
Regulatory Compliance & Documentation
Compliance is not passive; it is an active documentation process.
-
US EPA: This compound is not explicitly P-listed or U-listed by CAS number, but it is a Characteristic Waste (D001 for reactivity if concentrated, or general toxic organic).
-
Documentation: Always attach a copy of the SDS to the waste manifest.
-
Empty Containers: Triple-rinse empty containers with a solvent capable of dissolving the residue (e.g., methanol). Collect the rinsate as hazardous waste (Stream C). Deface the label and discard the bottle as regular trash only after triple rinsing [3].
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Fisher Scientific. (2025).[5] Safety Data Sheet: Carbohydrazide.[1][5][6][7] (General hydrazide handling protocols).
-
US Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
